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  • Product: 1-allyl-5-chloro-1H-1,2,4-triazole
  • CAS: 1573547-66-6

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-allyl-5-chloro-1H-1,2,4-triazole

An In-depth Technical Guide to 1-allyl-5-chloro-1H-1,2,4-triazole For Researchers, Scientists, and Drug Development Professionals Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recogn...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-allyl-5-chloro-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of a specific, functionalized derivative: 1-allyl-5-chloro-1H-1,2,4-triazole. We delve into its chemical structure, a plausible and detailed synthetic pathway with mechanistic considerations, predicted spectroscopic signatures for structural confirmation, and a discussion of its chemical reactivity. Furthermore, we explore its potential applications in drug discovery, grounded in the well-established biological significance of the 1,2,4-triazole core. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Chemical Structure and Physicochemical Properties

1-allyl-5-chloro-1H-1,2,4-triazole is a five-membered aromatic heterocycle containing three nitrogen atoms, substituted with an allyl group at the N1 position and a chlorine atom at the C5 position. The allyl group provides a reactive handle for further modification, while the chloro substituent can act as a leaving group for nucleophilic substitution, making this molecule a versatile intermediate for chemical synthesis.

Table 1: Physicochemical Properties of 1-allyl-5-chloro-1H-1,2,4-triazole

PropertyValueBasis of Data
Molecular Formula C₅H₆ClN₃Calculated
Molecular Weight 143.58 g/mol Calculated
IUPAC Name 1-allyl-5-chloro-1H-1,2,4-triazoleNomenclature Rules
CAS Number Not readily availableDatabase Search
Predicted Boiling Point ~250-270 °CExtrapolation
Predicted Solubility Soluble in polar organic solvents (DMF, DMSO, Ethanol); sparingly soluble in water.Analog Comparison[1]
Physical Appearance Predicted to be a colorless to pale yellow oil or low-melting solid at room temperature.Analog Comparison

Synthesis and Mechanistic Considerations

A robust and direct method for synthesizing 1-allyl-5-chloro-1H-1,2,4-triazole is the N-alkylation of the parent heterocycle, 5-chloro-1H-1,2,4-triazole. This approach is favored due to the commercial availability of the starting materials and the generally high efficiency of N-alkylation reactions on azoles.

Proposed Synthetic Workflow: N-Alkylation

The reaction proceeds via the deprotonation of the triazole ring's N-H proton by a suitable base, creating a nucleophilic triazolide anion. This anion then attacks the electrophilic allyl bromide in a classic Sₙ2 reaction to form the N-C bond.

Synthetic Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Alkylation Start 5-chloro-1H-1,2,4-triazole Base Base (e.g., K₂CO₃, NaH, DBU) in Polar Aprotic Solvent (DMF, Acetonitrile) Start->Base Addition Intermediate Sodium/Potassium 5-chloro-1,2,4-triazolide (Nucleophilic Anion) Base->Intermediate Proton Abstraction AllylHalide Allyl Bromide Intermediate->AllylHalide Nucleophilic Attack Product 1-allyl-5-chloro-1H-1,2,4-triazole AllylHalide->Product Byproduct Salt Byproduct (e.g., KBr, NaBr)

Caption: Proposed synthetic workflow for 1-allyl-5-chloro-1H-1,2,4-triazole.

Experimental Protocol: N-Alkylation
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-1H-1,2,4-triazole (1.0 eq).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (DMF) or acetonitrile. Add a suitable base, such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, as a 60% dispersion in mineral oil), portion-wise at 0 °C.[2]

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the triazolide anion.

  • Alkylation: Cool the mixture back to 0 °C and add allyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Microwave irradiation can often reduce reaction times significantly.[3]

  • Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to isolate the desired N1-allyl isomer.

Causality and Regioselectivity

The alkylation of an unsubstituted 1,2,4-triazole can potentially occur at N1, N2, or N4. However, the N1 and N4 positions are generally more favored. The use of specific bases and solvents can influence this ratio. For instance, using a strong base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a solvent like THF has been shown to strongly favor the formation of the 1-substituted isomer over the 4-substituted one, often in a 90:10 ratio or greater.[4] This selectivity is crucial for ensuring a high yield of the desired product.

Spectroscopic and Structural Elucidation

Unambiguous characterization of the final product is critical. The following spectroscopic data are predicted for 1-allyl-5-chloro-1H-1,2,4-triazole based on known values for similar heterocyclic structures.[5]

Table 2: Predicted Spectroscopic Data for 1-allyl-5-chloro-1H-1,2,4-triazole

TechniquePredicted Signal / PeakAssignment and Rationale
¹H NMR δ ≈ 7.9-8.1 ppm (s, 1H)δ ≈ 5.9-6.1 ppm (m, 1H)δ ≈ 5.2-5.4 ppm (m, 2H)δ ≈ 4.7-4.9 ppm (d, 2H)C3-H: Singlet for the proton on the triazole ring.-CH=: Multiplet for the internal vinyl proton of the allyl group.=CH₂: Multiplet for the terminal vinyl protons.N-CH₂-: Doublet for the methylene protons adjacent to the nitrogen, coupled to the internal vinyl proton.
¹³C NMR δ ≈ 155-158 ppmδ ≈ 145-148 ppmδ ≈ 130-132 ppmδ ≈ 118-120 ppmδ ≈ 50-52 ppmC5: Carbon bearing the chlorine atom.C3: Carbon bearing the proton.-CH=: Internal vinyl carbon.=CH₂: Terminal vinyl carbon.N-CH₂-: Methylene carbon attached to the triazole nitrogen.
FT-IR ~3100 cm⁻¹ (C-H stretch, aromatic)~3050 cm⁻¹ (C-H stretch, alkene)~1640 cm⁻¹ (C=C stretch)~1550 cm⁻¹ (C=N stretch, ring)~750-800 cm⁻¹ (C-Cl stretch)These frequencies correspond to the characteristic vibrations of the key functional groups present in the molecule, providing a fingerprint for identification.[6]
Mass Spec. [M]⁺ ≈ 143/145 (approx. 3:1 ratio)Major Fragments: [M-C₃H₅]⁺, [M-Cl]⁺The molecular ion peak will show a characteristic isotopic pattern for one chlorine atom. Key fragmentation pathways would include the loss of the allyl radical (C₃H₅) or the chlorine atom, providing structural confirmation.

Chemical Reactivity and Potential Applications

The molecule possesses three key points of reactivity: the allyl group, the chloro substituent, and the triazole ring itself.

Reactivity Pathways cluster_allyl Allyl Group Reactivity cluster_chloro Chloro Group Reactivity cluster_ring Triazole Ring Reactivity center 1-allyl-5-chloro-1H-1,2,4-triazole allyl_react Electrophilic Addition (e.g., HBr, Br₂) Radical Reactions Metathesis center->allyl_react Site 1 chloro_react Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amines, Thiols, Alkoxides) center->chloro_react Site 2 ring_react Metal Coordination C-H Functionalization (at C3) Bioisosteric Replacement center->ring_react Site 3

Caption: Key sites of chemical reactivity on the target molecule.

  • Allyl Group: This versatile functional group can undergo a wide range of transformations, including electrophilic additions across the double bond, polymerization, and olefin metathesis. It can also be isomerized to a prop-1-enyl group, which can then be used in further synthetic manipulations.

  • Chloro Group: The C5-chloro substituent is a key synthetic handle. It can be displaced by various nucleophiles (amines, thiols, alkoxides) through a nucleophilic aromatic substitution (SₙAr) mechanism. This allows for the introduction of diverse functional groups at this position, enabling the creation of a library of analogs for structure-activity relationship (SAR) studies.

  • Triazole Ring: The ring itself is aromatic and relatively stable. The lone pairs on the nitrogen atoms can coordinate with metal ions, a property utilized in materials science and catalysis. The C3-H bond can also be functionalized under specific C-H activation conditions.[7]

Applications in Drug Development

Nitrogen-containing heterocycles are prevalent in FDA-approved drugs.[8] The 1,2,4-triazole core is a key pharmacophore in numerous clinically successful drugs, exhibiting a broad spectrum of biological activities.[9]

  • Antifungal Agents: The triazole ring is famously the core of azole antifungals like fluconazole and itraconazole.

  • Anticancer Activity: Many triazole derivatives show potent anticancer activity by inhibiting various kinases or other cellular pathways.[10]

  • Anti-inflammatory and Analgesic Properties: Compounds containing the 1,2,4-triazole scaffold have demonstrated significant anti-inflammatory and analgesic effects.

1-allyl-5-chloro-1H-1,2,4-triazole serves as an excellent starting point for developing novel drug candidates. The chloro and allyl groups provide orthogonal handles for derivatization, allowing for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chlorinated organic compound, 1-allyl-5-chloro-1H-1,2,4-triazole should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Biological Potentials of Biological Active Triazole Derivatives: A Short Review. (2016). Research & Reviews: Journal of Chemistry. [Link]

  • Biological Potentials of Biological Active Triazole Derivatives. (2016). Research & Reviews: Journal of Chemistry. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

  • The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles. (2025). ResearchGate. [Link]

  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

  • synthesis of 1,2,4 triazole compounds. (2023). ISRES. [Link]

  • Application of triazoles in the structural modification of natural products. (2021). Taylor & Francis Online. [Link]

  • Synthesis of 1-Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. (2025). ACS Publications. [Link]

  • Unusual Reactivity of Molecular Oxygen with π-Allylnickel(N-heterocyclic carbene) Chloride Complexes. (2002). ACS Publications. [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2018). PMC. [Link]

  • spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). (2007). DTIC. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. (2006). ResearchGate. [Link]

  • C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. (2013). PMC. [Link]

  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (2018). ACS Publications. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. (2021). PMC. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • R-Allyl Nickel(II) Complexes with Chelating N-Heterocyclic Carbenes: Synthesis, Structural Characterization, and Catalytic Activity. (2012). ACS Publications. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]

  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2018). RJPT. [Link]

Sources

Exploratory

Comprehensive Analytical Profiling of 1-Allyl-5-chloro-1H-1,2,4-triazole: Mass Spectrometry and Structural Characterization

Executive Summary 1-Allyl-5-chloro-1H-1,2,4-triazole (CAS: 1573547-66-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development ()[1]. The 1,2,4-tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Allyl-5-chloro-1H-1,2,4-triazole (CAS: 1573547-66-6) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development ()[1]. The 1,2,4-triazole core provides unique hydrogen-bonding capabilities and metabolic stability, while the orthogonal reactivities of the allyl and chloro substituents enable diverse late-stage functionalizations. For researchers and drug development professionals, precise structural characterization of this intermediate is non-negotiable. This whitepaper details the physicochemical properties, exact mass calculations, and high-resolution mass spectrometry (HRMS) workflows required to rigorously validate the identity and purity of 1-allyl-5-chloro-1H-1,2,4-triazole.

Physicochemical Properties & Isotopic Signatures

In analytical chemistry, distinguishing between average molecular weight and exact (monoisotopic) mass is critical for accurate structural identification.

  • Average Molecular Weight (MW) is calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes. This value is essential for macroscopic stoichiometry (e.g., weighing reagents for a synthetic reaction).

  • Exact Mass (Monoisotopic Mass) is calculated using the mass of the primary, most abundant isotope of each element (e.g., 12 C, 1 H, 35 Cl, 14 N). Because HRMS instruments measure individual ions rather than bulk averages, exact mass is the definitive metric for distinguishing a target molecule from isobaric impurities.

Based on the [2], the quantitative parameters for 1-allyl-5-chloro-1H-1,2,4-triazole are summarized below:

PropertyValueCalculation BasisApplication
Molecular Formula C 5​ H 6​ ClN 3​ N/AElemental composition
Average Molecular Weight 143.57 g/mol C(12.011), H(1.008), Cl(35.45), N(14.007)Synthetic stoichiometry, molarity
Exact (Monoisotopic) Mass 143.0250 Da 12 C(12.0000), 1 H(1.0078), 35 Cl(34.9689), 14 N(14.0031)HRMS identification
Protonated Mass [M+H] + 144.0328 DaExact Mass + 1 H(1.0078)Positive ion mode (ESI+) target
Isotope Mass [M+2+H] + 146.0299 DaContains 37 Cl (36.9659 Da)Isotopic pattern validation

Causality in Isotopic Signatures: The presence of the chlorine atom provides a built-in diagnostic tool. Chlorine exists naturally as 35 Cl (~75.8%) and 37 Cl (~24.2%). Consequently, mass spectra will exhibit a distinct M and M+2 isotopic pattern in a roughly 3:1 intensity ratio. Observing this specific ratio at m/z 144.0328 and 146.0299 acts as a self-validating system, confirming the presence of a single chlorine atom in the intact molecule without requiring secondary assays.

Analytical Workflows: High-Resolution Mass Spectrometry (HRMS)

To confidently identify 1-allyl-5-chloro-1H-1,2,4-triazole in complex matrices or post-synthesis mixtures, an LC-HRMS workflow using an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrument is recommended.

HRMS_Workflow Sample Sample Prep 1-Allyl-5-chloro-1H-1,2,4-triazole LC UHPLC Separation C18, Gradient Elution Sample->LC Ionization ESI+ Ionization [M+H]+ Generation LC->Ionization HRMS Orbitrap/Q-TOF MS High-Resolution Acquisition Ionization->HRMS Data Exact Mass Validation m/z 144.0328 (< 5 ppm) HRMS->Data

Fig 1: Step-by-step HRMS analytical workflow for exact mass validation.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) to a final concentration of 1 µg/mL. Spike with a known internal standard (e.g., a deuterated triazole analog) to correct for matrix effects and ensure quantitative reliability.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The acidic modifier facilitates the protonation of the basic triazole nitrogen ()[3].

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. The molecule readily accepts a proton, yielding the [M+H] + precursor ion at m/z 144.0328.

  • Mass Acquisition: Scan the MS1 range from m/z 50 to 300 at a resolution of at least 70,000 (FWHM at m/z 200) to ensure baseline separation of isobaric interferences.

  • Data Validation (Self-Validating System): Calculate the mass error using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10 6 . A mass error of < 5 ppm, coupled with the correct 3:1 35 Cl/ 37 Cl isotopic ratio, mathematically validates the empirical formula.

Mechanistic Insights: Triazole Chemistry & Fragmentation

In tandem mass spectrometry (MS/MS), applying collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to the [M+H] + precursor ion reveals the structural connectivity of the molecule. The fragmentation of 1-allyl-5-chloro-1H-1,2,4-triazole is driven by the relative bond dissociation energies of its substituents.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 144.0328 Pathway1 Loss of Allyl [-C3H5] Neutral Loss Precursor->Pathway1 Pathway2 Loss of HCl [-36.00] Neutral Loss Precursor->Pathway2 Frag1 Fragment Ion m/z 103.00 Pathway1->Frag1 Frag2 Fragment Ion m/z 108.06 Pathway2->Frag2

Fig 2: Proposed ESI+ MS/MS fragmentation pathways for 1-allyl-5-chloro-1H-1,2,4-triazole.

Mechanistic Causality:

  • Allyl Cleavage: The N-allyl bond is highly susceptible to cleavage under collisional stress, resulting in the neutral loss of an allyl radical or cation (approx. 41 Da). This yields a stabilized chloro-triazole fragment at m/z ~103.00.

  • Dehydrohalogenation: The proximity of the chlorine atom at the 5-position to the protonated triazole core can facilitate the neutral loss of hydrogen chloride (HCl, 36 Da), producing a conjugated allyl-triazole fragment at m/z ~108.06.

Tracking these specific fragmentation pathways ensures that the mass detected is not merely an isobaric interference, but structurally matches the exact 1-allyl-5-chloro-1H-1,2,4-triazole architecture.

Regulatory & Drug Development Implications

For drug development professionals, strict control over API starting materials and intermediates is mandated by regulatory bodies (e.g., FDA, EMA) under ICH Q11 guidelines. Relying solely on average molecular weight via low-resolution techniques (like standard LC-UV) is insufficient for modern quality control. The exact mass and specific isotopic fingerprint of 1-allyl-5-chloro-1H-1,2,4-triazole must be documented to:

  • Track Impurities: Differentiate the target molecule from des-chloro or isomerized allyl impurities that share similar macroscopic properties.

  • Ensure Batch-to-Batch Consistency: High-resolution exact mass data serves as an immutable digital fingerprint for synthetic lots.

  • Support IND/NDA Filings: Provide unequivocal proof of structural identity in regulatory submissions, minimizing the risk of clinical holds due to CMC (Chemistry, Manufacturing, and Controls) ambiguities.

References

  • National Center for Biotechnology Information. "1H-1,2,4-Triazole | C2H3N3 | CID 9257". PubChem. Available at:[Link]

  • Prohaska, T., et al. "Standard atomic weights of the elements 2021 (IUPAC Technical Report)". Pure and Applied Chemistry, vol. 94, no. 5, 2022. Available at:[Link]

Sources

Foundational

pharmacokinetics of 1-allyl-5-chloro-1H-1,2,4-triazole compounds

An In-Depth Technical Guide to the Pharmacokinetics of 1-Allyl-5-Chloro-1H-1,2,4-Triazole Compounds For Researchers, Scientists, and Drug Development Professionals Introduction to 1-Allyl-5-Chloro-1H-1,2,4-Triazole Compo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetics of 1-Allyl-5-Chloro-1H-1,2,4-Triazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Allyl-5-Chloro-1H-1,2,4-Triazole Compounds

The 1,2,4-triazole nucleus is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][3] The versatility of the triazole ring allows for extensive chemical modification, enabling the fine-tuning of pharmacological and pharmacokinetic profiles. The subject of this guide, 1-allyl-5-chloro-1H-1,2,4-triazole, incorporates two key substituents: an allyl group at the N1 position and a chlorine atom at the C5 position. These modifications are expected to significantly influence its interaction with biological systems and its overall disposition in the body.

Predicted Pharmacokinetic Profile

The journey of a drug through the body is dictated by its ADME properties. For 1-allyl-5-chloro-1H-1,2,4-triazole, we can predict the following characteristics based on the known behavior of similar triazole derivatives.

Absorption

The oral bioavailability of triazole compounds can be variable.[4] The presence of the lipophilic allyl and chloro groups on the 1-allyl-5-chloro-1H-1,2,4-triazole molecule suggests that it is likely to be absorbed from the gastrointestinal tract.

  • Lipophilicity and Permeability : The allyl and chloro moieties increase the compound's lipophilicity, which generally favors passive diffusion across the lipid-rich membranes of the intestinal epithelium. However, excessive lipophilicity can sometimes lead to poor aqueous solubility, potentially limiting dissolution and subsequent absorption.

  • Solubility : The overall solubility of the compound will be a critical determinant of its oral absorption. Formulation strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to enhance solubility and improve bioavailability.

  • First-Pass Metabolism : Like many xenobiotics, this compound may be subject to first-pass metabolism in the gut wall and liver, which could reduce the amount of parent drug reaching systemic circulation.

Distribution

Once absorbed, a drug's distribution is governed by its binding to plasma proteins and its ability to penetrate into various tissues.

  • Plasma Protein Binding : Triazole derivatives often exhibit a moderate to high degree of plasma protein binding, primarily to albumin. The extent of this binding will influence the free (unbound) fraction of the drug, which is the pharmacologically active portion.

  • Volume of Distribution (Vd) : The lipophilic nature of 1-allyl-5-chloro-1H-1,2,4-triazole suggests a potentially large volume of distribution, indicating that the compound may distribute extensively into tissues. This is a common characteristic of lipophilic triazoles.

Metabolism

Metabolism is a key process that transforms drugs into more water-soluble compounds for easier excretion. The liver is the primary site of drug metabolism, involving Phase I and Phase II enzymatic reactions.

  • Phase I Metabolism : The 1,2,4-triazole ring is generally metabolically stable. The primary sites for Phase I metabolism are likely to be the substituents.

    • Allyl Group : The allyl group is susceptible to oxidation, potentially forming an epoxide, which can then be hydrolyzed to a diol. Other oxidative reactions at the allyl group are also possible.

    • Chloro Group : The chloro-substituent is generally electron-withdrawing and may influence the metabolism of the triazole ring, though it is not typically a primary site of metabolism itself.

    • Cytochrome P450 (CYP) Enzymes : The metabolism of many triazole antifungals is mediated by CYP enzymes, particularly the CYP3A4 and CYP2C19 isoforms.[4] It is highly probable that 1-allyl-5-chloro-1H-1,2,4-triazole will also be a substrate for one or more CYP enzymes. Potential inhibition of these enzymes could lead to drug-drug interactions.[2]

  • Phase II Metabolism : Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate excretion.

Excretion

The primary route of excretion for most drug metabolites is through the kidneys into the urine.

  • Renal Excretion : The water-soluble metabolites of 1-allyl-5-chloro-1H-1,2,4-triazole are expected to be eliminated primarily by the kidneys. The excretion of the unchanged parent drug is likely to be minimal, especially if it undergoes extensive metabolism.

  • Biliary Excretion : Some triazole compounds and their metabolites can also be excreted via the bile into the feces. The extent of biliary excretion will depend on the molecular weight and polarity of the metabolites.

Experimental Protocols for Pharmacokinetic Evaluation

A thorough investigation of the pharmacokinetic properties of 1-allyl-5-chloro-1H-1,2,4-triazole requires a combination of in vitro and in vivo studies.

In Vitro Studies
  • Metabolic Stability : Incubating the compound with liver microsomes or hepatocytes can provide an initial assessment of its metabolic stability and help identify the primary metabolites.

  • CYP Inhibition and Induction : Assays using recombinant CYP enzymes can determine the potential of the compound to inhibit or induce major CYP isoforms, which is crucial for predicting drug-drug interactions.

  • Plasma Protein Binding : Equilibrium dialysis or ultracentrifugation methods are used to determine the extent of binding to plasma proteins from different species (e.g., human, rat, mouse).

  • Permeability : Caco-2 cell permeability assays can be used to predict intestinal absorption and identify whether the compound is a substrate for efflux transporters like P-glycoprotein.

In Vivo Studies
  • Pharmacokinetic Profiling : Following intravenous (IV) and oral (PO) administration to animal models (e.g., mice, rats), serial blood samples are collected to determine the plasma concentration-time profile. Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) are then calculated.

  • Excretion Studies : The use of radiolabeled compounds allows for mass balance studies to determine the routes and rates of excretion in urine and feces.

  • Tissue Distribution : Quantitative whole-body autoradiography or tissue harvesting after administration of a radiolabeled compound can reveal its distribution pattern and identify any potential for accumulation in specific organs.

Analytical Methodology

Accurate quantification of 1-allyl-5-chloro-1H-1,2,4-triazole and its potential metabolites in biological matrices is essential for pharmacokinetic studies.

  • Sample Preparation : Due to the complexity of biological matrices, sample preparation is a critical step. Protein precipitation is a common and straightforward method.[5] For more complex matrices or lower concentrations, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte. Molecularly imprinted solid-phase extraction (MISPE) can offer superior selectivity and recovery.[6][7]

  • Analytical Techniques :

    • High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the workhorse for bioanalysis. A C18 column with an acetonitrile gradient is a common starting point for method development with triazole compounds.[5][7]

    • Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[5] Multiple reaction monitoring (MRM) is used to achieve precise and accurate quantification.[5]

Data Presentation and Visualization

Table 1: Predicted Physicochemical and ADME Properties of 1-Allyl-5-Chloro-1H-1,2,4-Triazole
ParameterPredicted Value/CharacteristicRationale
Molecular Weight ~159.58 g/mol Calculated from chemical formula
LogP Moderately LipophilicContribution from allyl and chloro groups
Aqueous Solubility Low to ModerateDependent on crystalline structure and formulation
Oral Bioavailability Moderate to GoodBalance between lipophilicity for absorption and potential first-pass metabolism
Plasma Protein Binding Moderate to HighCommon for triazole derivatives
Volume of Distribution Moderate to HighExpected for a lipophilic compound
Primary Metabolism Hepatic (CYP-mediated oxidation)Likely oxidation of the allyl group
Primary Excretion Renal (as metabolites)Excretion of more polar metabolites
Diagrams

a cluster_absorption Absorption (Oral) Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Portal Vein Portal Vein GI Tract->Portal Vein Excretion (Feces) Excretion (Feces) GI Tract->Excretion (Feces) Liver (First Pass) Liver (First Pass) Portal Vein->Liver (First Pass) Systemic Circulation Systemic Circulation Liver (First Pass)->Systemic Circulation Biliary Excretion Biliary Excretion Liver (First Pass)->Biliary Excretion

Caption: Predicted oral absorption pathway.

b Parent Compound Parent Compound Phase I Metabolism Phase I Metabolism Parent Compound->Phase I Metabolism CYP Enzymes (e.g., CYP3A4, CYP2C19) Excretion Excretion Parent Compound->Excretion Minor Oxidized Metabolites Oxidized Metabolites Phase I Metabolism->Oxidized Metabolites Phase II Metabolism Phase II Metabolism Oxidized Metabolites->Phase II Metabolism e.g., Glucuronidation Conjugated Metabolites Conjugated Metabolites Phase II Metabolism->Conjugated Metabolites Conjugated Metabolites->Excretion Urine/Bile

Caption: Predicted metabolic pathway.

Conclusion

While specific experimental data for 1-allyl-5-chloro-1H-1,2,4-triazole is not yet available, a comprehensive understanding of the pharmacokinetic properties of the 1,2,4-triazole class of compounds allows for a robust predictive assessment. The presence of the allyl and chloro substituents is anticipated to confer moderate to good oral absorption and extensive tissue distribution. The primary route of elimination is expected to be through hepatic metabolism, mainly involving oxidation of the allyl group, followed by renal excretion of the resulting metabolites. The potential for CYP-mediated drug-drug interactions should be a key consideration in further development. The experimental and analytical frameworks outlined in this guide provide a solid foundation for the systematic evaluation of this promising compound.

References

  • Ultrafast Method for Simultaneous Measurement of Triazole Antifungals in Human Serum Using Online SPE/MS/MS. Agilent Technologies, Inc.

  • Quantification of the Triazole Antifungal Compounds Voriconazole and Posaconazole in Human Serum or Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (HPLC-ESI-MS/MS). SpringerLink.

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. ResearchGate.

  • Analytical method development and validation for the determination of triazole antifungals in biological matrices. ScienceOpen.

  • Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. PMC.

  • Extrapolation of in vitro effect concentrations to in vivo bioavailable concentrations using PBK modelling in humans for two classes of persistent and mobile compounds: triazoles and triazines. ResearchGate.

  • Current developments of potentially significant Triazole derivatives. Discovery Journals.

  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. Journal of the Turkish Chemical Society, Section A: Chemistry.

  • Pharmacokinetics, metabolism and bioavailability of the triazole antifungal agent voriconazole in relation to CYP2C19 genotype. PMC.

  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases. PMC.

  • Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. JOCPR.

  • Recent Researches in Triazole Compounds as Medicinal Drugs. Bentham Science.

Sources

Exploratory

Identifying Metabolites of 1-Allyl-5-chloro-1H-1,2,4-triazole: A Predictive and Analytical Framework

Executive Summary The structural elucidation of xenobiotic metabolites is a critical bottleneck in preclinical drug development and agrochemical safety assessment. 1-allyl-5-chloro-1H-1,2,4-triazole is a highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of xenobiotic metabolites is a critical bottleneck in preclinical drug development and agrochemical safety assessment. 1-allyl-5-chloro-1H-1,2,4-triazole is a highly functionalized heterocyclic scaffold. Its unique combination of a nitrogen-rich core, an unsaturated aliphatic side chain, and a halogenated carbon creates a complex, multi-pathway metabolic profile.

As a Senior Application Scientist, I have designed this technical whitepaper to move beyond generic screening protocols. Here, we establish a causality-driven, self-validating analytical framework to predict, trap, and elucidate the Phase I and Phase II metabolites of this specific triazole derivative using high-resolution mass spectrometry (HRMS).

Structural Vulnerability Assessment (Mechanistic Causality)

To design an effective trapping and identification strategy, we must first deconstruct the molecule into its metabolically vulnerable moieties. The biotransformation of 1-allyl-5-chloro-1H-1,2,4-triazole is governed by three distinct structural features:

  • The 1,2,4-Triazole Core : Aromatic triazole rings are notoriously resistant to Cytochrome P450 (CYP450)-mediated ring oxidation due to their electron-deficient nature[1]. However, this nitrogen-rich core acts as a prime substrate for Phase II N-glucuronidation. UDP-glucuronosyltransferases (UGTs) readily catalyze the addition of glucuronic acid to the available nucleophilic nitrogens (N2 or N4)[2].

  • The Allyl Group (N1-linked) : The terminal alkene is the primary site for Phase I oxidative metabolism. CYP450 enzymes (predominantly CYP3A4) oxidize the allyl side chain into a highly reactive, electrophilic epoxide intermediate[3]. Because epoxides can covalently bind to cellular macromolecules and induce toxicity, they are rapidly hydrolyzed by microsomal Epoxide Hydrolase (mEH) into stable dihydrodiols[4].

  • The C5-Chloro Substituent : Halogenated heterocycles exhibit unique reactivity. The electron-withdrawing nature of the chlorotriazole moiety facilitates nucleophilic aromatic substitution (SNAr). In the presence of Glutathione S-Transferases (GSTs), the chlorine atom can be displaced by glutathione (GSH), forming a stable thioether conjugate and resulting in dechlorination[5].

Metabolic_Pathways Parent 1-allyl-5-chloro-1H-1,2,4-triazole Epoxide Allyl Epoxide (+15.99 Da) Parent->Epoxide CYP450 (Phase I) GSH GSH Conjugate (+271.11 Da) Parent->GSH GST (Phase II) Gluc N-Glucuronide (+176.03 Da) Parent->Gluc UGT (Phase II) Diol Dihydrodiol (+34.01 Da) Epoxide->Diol Epoxide Hydrolase

Predicted Phase I and Phase II metabolic pathways based on structural vulnerabilities.

Predictive Metabolic Profiling

Before initiating LC-HRMS/MS analysis, we calculate the exact mass shifts of the predicted metabolites. This allows for the establishment of targeted Mass Defect Filters (MDF) during data processing, significantly reducing background noise from the biological matrix.

Metabolite TypeMetabolic PathwayEnzyme SystemExpected Mass Shift (Da)Predicted Formula
Parent N/AN/A0.0000C5H6ClN3
M1 (Epoxide) Allyl EpoxidationCYP450 (e.g., CYP3A4)+15.9949C5H6ClN3O
M2 (Diol) Epoxide HydrolysisEpoxide Hydrolase (mEH)+34.0054C5H8ClN3O2
M3 (Glucuronide) N-GlucuronidationUGTs+176.0321C11H14ClN3O6
M4 (GSH Adduct) Dechlorination + GSHGSTs+271.1072C15H22N6O6S

Self-Validating Experimental Workflows

A fundamental rule in advanced metabolite identification is that a single incubation cannot confirm a mechanistic pathway . To definitively prove the existence of transient intermediates (like the allyl epoxide), we must employ a self-validating system of parallel incubation arms using Human Liver Microsomes (HLMs).

Step-by-Step Methodology: Multi-Arm HLM Incubation

Objective : To dynamically trap reactive intermediates and validate enzyme-specific causality.

  • Preparation of the Matrix : Thaw pooled HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Arm A (Phase I Baseline) :

    • Mix 1 µM of 1-allyl-5-chloro-1H-1,2,4-triazole with 1 mg/mL HLMs.

    • Causality: This arm establishes the baseline formation of the stable dihydrodiol (M2). The transient epoxide (M1) will likely be undetectable due to rapid hydrolysis.

  • Arm B (Epoxide Trapping) :

    • Mix 1 µM of parent compound, 1 mg/mL HLMs, and 5 mM GSH .

    • Causality: GSH acts as a soft nucleophile. If the allyl epoxide is formed, GSH will trap it before hydrolysis occurs. Validation: A decrease in M2 (Diol) and the appearance of an Epoxide-GSH adduct (+323 Da) in Arm B mathematically proves the epoxide intermediate pathway.

  • Arm C (Phase II Glucuronidation) :

    • Mix 1 µM of parent compound, 1 mg/mL HLMs, and 25 µg/mL Alamethicin . Incubate on ice for 15 mins.

    • Causality: UGT enzymes are located inside the lumen of the microsomal vesicles. Alamethicin is a pore-forming peptide that allows the highly polar UDPGA cofactor to access the UGT active site[2]. Without Alamethicin, N-glucuronidation (M3) will yield false negatives.

  • Reaction Initiation : Add 1 mM NADPH to Arms A and B, and 2 mM UDPGA to Arm C. Incubate at 37°C for 60 minutes.

  • Quenching : Stop the reactions by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard.

  • Extraction : Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to LC vials for HRMS analysis.

Workflow Step1 1. Parallel HLM Incubations (Arms A, B, C) Step2 2. Pathway-Specific Trapping (GSH / Alamethicin) Step1->Step2 Step3 3. Quenching & Extraction (Ice-cold ACN, Centrifugation) Step2->Step3 Step4 4. UHPLC-HRMS/MS (Data-Dependent Acquisition) Step3->Step4 Step5 5. Bioinformatic Validation (Mass Defect Filtering) Step4->Step5

Self-validating experimental workflow for reactive and stable metabolite identification.

Analytical Strategy for Structural Elucidation

To resolve the complex mixture generated by the HLMs, we utilize Ultra-High-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).

  • Chromatography : Use a sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18). The mobile phase should consist of 0.1% formic acid in water (A) and 0.1% formic acid in ACN (B). A shallow gradient (5% to 95% B over 15 minutes) ensures the separation of the highly polar N-glucuronide (M3) from the lipophilic parent compound.

  • Ionization & Acquisition : Operate in Positive Electrospray Ionization (ESI+) mode. Triazoles ionize efficiently due to their basic nitrogens. Utilize Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation on the top 5 most intense precursor ions.

  • Diagnostic Fragmentation :

    • The parent compound will exhibit a characteristic isotopic pattern due to the C5-chloro group ( 35 Cl and 37 Cl in a 3:1 ratio).

    • For the GSH adduct (M4), look for the neutral loss of 129 Da (pyroglutamic acid), a hallmark of GSH conjugate fragmentation in positive ion mode.

    • For the N-glucuronide (M3), MS/MS will reveal a neutral loss of 176 Da, corresponding to the cleavage of the glucuronic acid moiety, leaving the intact parent mass[2].

By strictly adhering to this causality-driven framework, researchers can confidently map the metabolic fate of 1-allyl-5-chloro-1H-1,2,4-triazole, ensuring that both stable clearance pathways and transient toxicological liabilities are comprehensively identified.

References

  • Metabolic Profile of FYX-051... Identification of N-Glucuronides ResearchGate[2]

  • Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food MDPI[3]

  • Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides J-Stage[1]

  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment PMC[4]

  • Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions ACS Publications[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Preclinical Protocols for Evaluating the Antifungal Efficacy of 1-allyl-5-chloro-1H-1,2,4-triazole

Introduction & Mechanistic Rationale The rising incidence of invasive fungal diseases (IFDs) and the emergence of resistant pathogens (e.g., Candida auris, triazole-resistant Aspergillus fumigatus) necessitate the contin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The rising incidence of invasive fungal diseases (IFDs) and the emergence of resistant pathogens (e.g., Candida auris, triazole-resistant Aspergillus fumigatus) necessitate the continuous development of novel antifungal agents[1][2]. 1-allyl-5-chloro-1H-1,2,4-triazole is a synthetic azole derivative designed to inhibit fungal growth by disrupting cell membrane synthesis.

The core pharmacophore—the 1,2,4-triazole ring—coordinates with the heme iron atom of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51/ERG11) . The specific 1-allyl and 5-chloro substitutions are engineered to enhance binding affinity within the hydrophobic active site of the enzyme. By blocking CYP51, the compound halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic 14α-methylated sterols, membrane fluidization, and ultimately, fungal cell growth arrest.

Target Engagement: The Ergosterol Biosynthesis Pathway

ErgosterolPathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol (Fungal Cell Membrane) ToxicSterols Toxic 14α-methylated sterols CYP51->Ergosterol Normal Pathway CYP51->ToxicSterols Accumulation due to block Triazole 1-allyl-5-chloro-1H-1,2,4-triazole Triazole->CYP51 Inhibits

Figure 1: Ergosterol biosynthesis pathway and the specific point of CYP51 inhibition by the triazole.

In Vitro Antifungal Susceptibility Testing (AFST)

To accurately determine the Minimum Inhibitory Concentration (MIC) of 1-allyl-5-chloro-1H-1,2,4-triazole, testing must follow standardized broth microdilution methodologies. The following protocol harmonizes principles from the[3] and the[4].

MICWorkflow Prep Compound Prep (DMSO Stock) Dilution Serial Dilution (RPMI-1640) Prep->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Inoculum Fungal Inoculum (Standardized) Inoculum->Incubation Read Endpoint Read (OD530) Incubation->Read

Figure 2: Standardized broth microdilution workflow for determining Minimum Inhibitory Concentration.

Protocol 1: Broth Microdilution for MIC Determination

Step 1: Compound Preparation

  • Dissolve 1-allyl-5-chloro-1H-1,2,4-triazole in 100% Dimethyl Sulfoxide (DMSO) to create a 3,200 µg/mL stock solution.

  • Causality & Rationale: Azoles are highly lipophilic and poorly soluble in water. DMSO ensures complete dissolution. However, the final concentration of DMSO in the test wells must be ≤1% . Concentrations above 1% exert baseline toxicity on fungal cells, which would artificially lower the apparent MIC and invalidate the assay[5].

Step 2: Media Preparation and Serial Dilution

  • Prepare RPMI-1640 medium (with glutamine, without bicarbonate) and buffer it to pH 7.0 using 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Perform two-fold serial dilutions of the drug in a 96-well flat-bottom microtiter plate to achieve a final test range of 0.015 µg/mL to 16 µg/mL.

  • Causality & Rationale: Fungal growth and azole stability are highly pH-dependent. MOPS buffering at exactly pH 7.0 prevents spontaneous degradation of the triazole ring and standardizes the metabolic rate of the fungi, ensuring reproducibility across different laboratories[6].

Step 3: Inoculum Standardization

  • Harvest fungal colonies (e.g., Candida spp.) from a 24-hour Sabouraud Dextrose Agar plate and suspend in sterile saline (0.85% NaCl).

  • Adjust the suspension using a spectrophotometer to an Optical Density (OD) of 0.12 at 530 nm. Dilute this suspension in RPMI-1640 to yield a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Causality & Rationale: Visual turbidity adjustment is subjective. Spectrophotometric standardization is mandatory to prevent the "inoculum effect." If the inoculum is too high, the sheer volume of target CYP51 enzymes will overwhelm the drug, falsely elevating the MIC[1][2].

Step 4: Incubation and Endpoint Reading

  • Incubate plates at 35°C for 24 hours (for rapidly growing yeasts) or 48 hours (for molds/cryptococci).

  • Read the plates spectrophotometrically at 530 nm. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

  • Causality & Rationale: Unlike polyenes (which are fungicidal and read at 100% inhibition), azoles are fungistatic against yeasts. A 50% inhibition endpoint is mathematically robust, objective, and accounts for the "trailing growth" phenomenon commonly observed with CYP51 inhibitors[1][7].

Self-Validating Quality Control (QC) Data

To ensure the assay is functioning correctly, reference strains with known susceptibility profiles must be tested in parallel. If the reference drugs (Fluconazole/Voriconazole) fall outside the accepted ranges, the data for 1-allyl-5-chloro-1H-1,2,4-triazole must be discarded.

QC StrainFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)1-allyl-5-chloro-1H-1,2,4-triazole
C. parapsilosis ATCC 220191.0 - 4.00.016 - 0.06Experimental Target
C. krusei ATCC 625816 - 1280.06 - 0.5Experimental Target
Drug-Free ControlN/A (Robust Growth)N/A (Robust Growth)N/A (Robust Growth)
Sterility ControlNo GrowthNo GrowthNo Growth

Mechanism of Action Validation Assay

While a low MIC indicates efficacy, it does not prove the mechanism. To validate that 1-allyl-5-chloro-1H-1,2,4-triazole specifically targets CYP51, we must quantify the depletion of ergosterol in the fungal cell membrane.

Protocol 2: Ergosterol Quantification via HPLC-UV

Step 1: Treatment and Saponification

  • Grow Candida albicans to mid-log phase in Sabouraud Dextrose Broth.

  • Treat aliquots with sub-MIC ( 0.5× MIC) and MIC concentrations of the novel triazole for 16 hours.

  • Harvest cells by centrifugation (3,000 x g, 5 min), wash with sterile distilled water, and determine the wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide (KOH) to each pellet. Vortex vigorously and incubate in an 85°C water bath for 1 hour.

  • Causality & Rationale: Saponification with hot ethanolic KOH is required to break down the complex fungal cell wall and hydrolyze esterified sterols, releasing free membrane sterols into the solution without degrading the sterol backbone.

Step 2: Sterol Extraction

  • Allow tubes to cool to room temperature. Add 1 mL of sterile water and 3 mL of n-heptane.

  • Vortex for 3 minutes to extract the hydrophobic sterols into the upper non-polar heptane layer.

  • Causality & Rationale: The biphasic separation isolates the sterols (heptane phase) from cellular debris and polar metabolites (aqueous phase), providing a clean sample for chromatography.

Step 3: HPLC Analysis

  • Extract the heptane layer, evaporate under nitrogen gas, and resuspend in 100% methanol.

  • Inject 20 µL into an HPLC system equipped with a C18 reverse-phase column. Use 100% methanol as the mobile phase at a flow rate of 1.0 mL/min.

  • Detect peaks using a UV spectrophotometer at 282 nm.

  • Validation: A successful assay will show a prominent ergosterol peak at ~12 minutes in the untreated control. In the treated samples, this peak will be significantly diminished, accompanied by the appearance of a new peak at ~14 minutes corresponding to accumulated lanosterol.

In Vivo Efficacy: Galleria mellonella Infection Model

Before advancing to costly and ethically sensitive murine models, the Galleria mellonella (Greater Wax Moth) survival assay serves as a robust, self-validating in vivo bridge.

Protocol 3: G. mellonella Survival Assay
  • Selection: Select healthy, last-instar larvae weighing 250–300 mg with no signs of melanization (darkening).

  • Infection: Using a Hamilton syringe, inject 10 µL of a standardized C. albicans suspension ( 106 CFU/larva) into the hemocoel via the last left proleg.

  • Treatment: Two hours post-infection, inject 10 µL of 1-allyl-5-chloro-1H-1,2,4-triazole (formulated in PBS with safe excipients) into the last right proleg at doses of 1, 5, and 10 mg/kg.

  • Incubation & Monitoring: Incubate larvae at 37°C in the dark. Monitor survival daily for 7 days. Death is defined by complete melanization and lack of response to physical stimuli.

  • Causality & Rationale: The wax moth possesses an innate immune system (hemocytes) structurally and functionally analogous to mammalian phagocytes. Injecting the treatment into a different proleg than the infection site prevents localized chemical sterilization, ensuring that survival is due to systemic drug distribution and efficacy.

  • Self-Validation: The assay must include a "Trauma Control" (injected twice with PBS) to ensure the injection process itself is not lethal, and a "Virulence Control" (infected, treated with PBS) which must show 100% mortality within 48-72 hours.

References

  • A Practical Guide to Antifungal Susceptibility Testing Source: Journal of the Pediatric Infectious Diseases Society (PMC) URL:[Link]

  • CLSI M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical and Laboratory Standards Institute (CLSI) URL:[Link]

  • EUCAST: Antimicrobial Susceptibility Testing of Fungi (AFST) Source: European Committee on Antimicrobial Susceptibility Testing URL:[Link]

  • Antifungal Susceptibility Testing: Current Approaches Source: Journal of Clinical Microbiology (PMC) URL:[Link]

Sources

Application

Application Note: Orthogonal Functionalization of 1-Allyl-5-chloro-1H-1,2,4-triazole via Click and SNAr Chemistries

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Bioconjugation, and Materials Science Executive Summary The demand for modular, highly efficient chemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry, Bioconjugation, and Materials Science

Executive Summary

The demand for modular, highly efficient chemical building blocks is at the core of modern drug discovery and materials science. 1-Allyl-5-chloro-1H-1,2,4-triazole (CAS: 1573547-66-6) emerges as a highly versatile, dual-reactive hub[1]. It features two distinct, orthogonally reactive handles: an N-allyl group primed for radical-mediated thiol-ene "click" chemistry, and a 5-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

This application note provides a comprehensive, field-validated guide to exploiting these orthogonal pathways. By understanding the mechanistic causality behind these reactions, researchers can design self-validating protocols to construct complex bioconjugates, N-heterocyclic carbene (NHC) precursors[2], or advanced polymer monoliths[3] without the need for transition-metal catalysts.

Mechanistic Rationale & Causality

As a Senior Application Scientist, I emphasize that successful synthetic design relies on understanding why a molecule behaves the way it does, rather than merely following a recipe.

The Thiol-Ene Click Pathway (N-Allyl Group)

The thiol-ene reaction is a radical-mediated, anti-Markovnikov addition of a thiol to an alkene[4]. When exposed to UV light (365 nm), a photoinitiator such as 2,2-Dimethoxy-2-phenylacetophenone (DMPA) undergoes homolytic cleavage. The resulting radicals abstract a hydrogen from the thiol (R-SH), generating a thiyl radical. Causality for Regioselectivity: The thiyl radical attacks the terminal carbon of the allyl group because the resulting secondary carbon radical is thermodynamically more stable than a primary radical. This intermediate then abstracts a hydrogen from another thiol molecule, propagating the chain and yielding the thioether in near-quantitative yields[5].

The SNAr Pathway (5-Chloro Group)

The 1,2,4-triazole ring is profoundly electron-deficient. The nitrogen heteroatoms at positions 1, 2, and 4 withdraw electron density via both inductive and resonance effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. Causality for Reactivity: This electron withdrawal makes the C5 position highly electrophilic. When a nucleophile (e.g., a primary amine or alkoxide) attacks C5, it forms a stabilized Meisenheimer-like intermediate. The chloride ion, being an excellent leaving group, is subsequently expelled, restoring aromaticity. This metal-free SNAr process is highly modular and often categorized as a "click-like" reaction due to its reliability and high yields[6][7].

Orthogonal Workflow Strategy

Because the thiol-ene and SNAr mechanisms operate under entirely different conditions (photochemical radical vs. thermal ionic), they are perfectly orthogonal. Researchers can choose to functionalize the allyl group first (Pathway A) or the chloro group first (Pathway B) depending on the stability of the conjugated payloads.

OrthogonalReactivity cluster_A Pathway A: Thiol-Ene First cluster_B Pathway B: SNAr First Core 1-allyl-5-chloro-1H-1,2,4-triazole (Dual Reactive Hub) TE1 Thiol-Ene Click (R1-SH, UV, DMPA) Core->TE1 SNAr1 SNAr Conjugation (R2-NH2, Base, Δ) Core->SNAr1 Int1 5-chloro-1-(alkylthio)propyl- 1H-1,2,4-triazole TE1->Int1 SNAr2 SNAr Conjugation (R2-NH2, Base, Δ) Int1->SNAr2 Final Fully Functionalized 1,5-Disubstituted Triazole SNAr2->Final Int2 1-allyl-5-amino- 1H-1,2,4-triazole SNAr1->Int2 TE2 Thiol-Ene Click (R1-SH, UV, DMPA) Int2->TE2 TE2->Final

Orthogonal functionalization pathways of 1-allyl-5-chloro-1H-1,2,4-triazole.

Quantitative Data & Reaction Parameters

To aid in experimental design, the following table summarizes the optimized parameters for both functionalization handles. These parameters are designed to minimize side reactions (such as disulfide formation in thiol-ene, or hydrolysis in SNAr).

ParameterThiol-Ene Click (Allyl Handle)SNAr Conjugation (5-Chloro Handle)
Reagent Stoichiometry Thiol (1.2 eq), DMPA (0.05 eq)Nucleophile (1.5 eq), DIPEA (2.0 eq)
Driving Force UV Light (365 nm, 10-20 mW/cm²)Thermal Energy (80–100 °C)
Optimal Solvents Methanol, DMF, or Water/t-BuOHDMF, NMP, or DMSO (Anhydrous)
Reaction Kinetics 15 – 30 minutes2 – 6 hours
Typical Yields > 90% (Often quantitative)75 – 85%
Primary Byproducts Trace disulfides (easily washed)Amine hydrochloride salts
Atmosphere Degassed (Argon/N₂) preferredInert atmosphere optional but recommended

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure the causality of each step is verified before proceeding.

Protocol 1: Photo-initiated Thiol-Ene Click Reaction

Objective: Conjugate a thiol-bearing payload to the N-allyl group.

  • Preparation: In a 10 mL quartz or borosilicate glass vial, dissolve 1-allyl-5-chloro-1H-1,2,4-triazole (1.0 mmol, 143.5 mg) in 3.0 mL of degassed Methanol.

  • Reagent Addition: Add the desired thiol (e.g., 1-octanethiol or a cysteine-containing peptide) (1.2 mmol).

  • Initiator Addition: Add DMPA (0.05 mmol, 12.8 mg). Causality Note: Keeping DMPA at 5 mol% prevents excessive radical termination events that lead to short-chain oligomers.

  • Degassing: Sparge the solution with Argon for 5 minutes. Oxygen is a radical scavenger and will quench the thiyl radicals, stalling the reaction.

  • Irradiation: Place the vial under a 365 nm UV lamp (approx. 15 mW/cm²) for 20 minutes at room temperature.

  • Self-Validation (IPC): Analyze via LC-MS or TLC (Hexane:EtOAc 7:3). The disappearance of the allyl proton signals (multiplet at ~5.9 ppm in ¹H NMR) and the emergence of a thioether mass confirm completion.

  • Workup: Evaporate the solvent under reduced pressure. Purify via flash chromatography if trace disulfides are present.

Protocol 2: SNAr "Click-like" Conjugation

Objective: Substitute the 5-chloro position with an amine-bearing payload.

  • Preparation: In a dry 10 mL round-bottom flask, dissolve the triazole intermediate (or the starting 1-allyl-5-chloro-1H-1,2,4-triazole) (1.0 mmol) in 4.0 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Causality Note: DIPEA acts as a non-nucleophilic proton sponge, neutralizing the HCl generated during the reaction and preventing the protonation of the incoming nucleophile.

  • Nucleophile Addition: Add the primary or secondary amine (1.5 mmol).

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C using an oil bath for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. The mass shift will correspond to [M + Amine - 35.5 (Cl) + 1 (H)]⁺. The isotopic pattern of chlorine (3:1 ratio of M:M+2) will disappear, confirming complete substitution.

  • Workup: Cool to room temperature. Dilute with 20 mL of Ethyl Acetate and wash with 5% aqueous LiCl (3 x 10 mL) to remove DMF and DIPEA salts. Dry the organic layer over MgSO₄, filter, and concentrate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 1-Allyl-5-chloro-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex purification landsca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the complex purification landscape of 1-allyl-5-chloro-1H-1,2,4-triazole .

The synthesis of this compound—typically achieved via the N-allylation of 3-chloro-1H-1,2,4-triazole—presents significant downstream challenges. Because the intermediate triazolate anion is 1, the reaction inherently lacks absolute regiocontrol, leading to a mixture of N-alkylated isomers[1]. Isolating the sterically hindered 5-chloro target from the more thermodynamically favorable 3-chloro byproduct requires a mechanistic approach to chromatography and crystallization.

Part 1: Experimental Workflow & Logical Relationships

The following diagram outlines the critical path from a crude reaction mixture to a highly pure, crystalline active pharmaceutical ingredient (API) building block.

G Crude Crude Reaction Mixture (Regioisomer Blend) Workup Aqueous Extraction (Removes Salts/DMF) Crude->Workup Chroma Silica Gel Chromatography (Hexanes/EtOAc Gradient) Workup->Chroma Isomer3 1-Allyl-3-chloro isomer (Byproduct) Chroma->Isomer3 Elutes First Isomer5 1-Allyl-5-chloro isomer (Target Fraction) Chroma->Isomer5 Elutes Second Concentrate Concentration in vacuo (Yields Viscous Oil) Isomer5->Concentrate Recryst Recrystallization (MTBE/Heptane System) Concentrate->Recryst Pure Pure 1-Allyl-5-chloro- 1H-1,2,4-triazole Recryst->Pure >99% Purity

Workflow for the isolation and purification of 1-allyl-5-chloro-1H-1,2,4-triazole from crude mixtures.

Part 2: Troubleshooting FAQs

Q1: Why does my allylation reaction yield multiple products, and why is the 5-chloro isomer often the minor product? A1: The 1,2,4-triazole ring contains multiple nucleophilic nitrogen atoms. Upon deprotonation, the resulting anion distributes its charge across the ring. Electrophilic attack by allyl bromide/chloride can occur at either N1 or N2, which typically yields a mixture of 2[2]. The 5-chloro position is highly sterically hindered by the adjacent chlorine atom, increasing the activation energy required for alkylation at that specific nitrogen, making it the kinetically and thermodynamically less favored product.

Q2: How do I effectively separate the 5-chloro regioisomer from the 3-chloro regioisomer? A2: Due to their identical molecular weights and similar boiling points, distillation is ineffective. Silica gel column chromatography is the 3[3]. The 3-chloro isomer typically exhibits less steric shielding around its unalkylated nitrogens, allowing it to interact differently with the silanol groups on the stationary phase compared to the 5-chloro isomer. A shallow gradient elution is mandatory.

Q3: My isolated 1-allyl-5-chloro-1H-1,2,4-triazole is "oiling out" instead of crystallizing. What causes this and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) is a classic issue for low-molecular-weight triazoles. It occurs when the compound precipitates at a temperature above its melting point, or when residual impurities (like unreacted allyl halide or trace reaction solvents) disrupt the crystal lattice energy. To force nucleation:

  • Ensure the product is >95% pure via NMR before attempting crystallization.

  • Switch to a binary solvent system with a steep solubility curve, such as Methyl tert-butyl ether (MTBE) and heptane.

  • Apply mechanical stimulation (scratching the glass) or introduce a seed crystal to bypass the high activation energy barrier of primary nucleation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Chromatographic Isolation of Regioisomers

Causality: Dry-loading prevents the "solvent effect" where residual polar reaction solvents (like DMF) drag impurities down the column, destroying the delicate resolution between the 3-chloro and 5-chloro isomers.

  • Preparation: Dissolve the crude reaction mixture in a minimum amount of dichloromethane (DCM). Add Celite (2x the mass of the crude) and concentrate to dryness under reduced pressure to create a free-flowing powder.

  • Column Packing: Pack a column with high-efficiency silica gel (230-400 mesh) using 100% hexanes. Load the Celite mixture evenly onto the top of the silica bed.

  • Gradient Elution: Begin elution with 95:5 Hexanes:Ethyl Acetate. Increase polarity in 2% increments until reaching 80:20 Hexanes:Ethyl Acetate.

  • In-Process Control (Validation): Monitor fractions via TLC (UV active at 254 nm). The isomers will elute as distinct bands. Crucial Step: Confirm the identity of the target fraction via 2D NMR (NOESY/HMBC), as Rf​ order can invert depending on the exact hydration level of the silica.

  • Concentration: Pool the fractions containing the 5-chloro isomer and concentrate in vacuo at 35°C to yield a viscous oil.

Protocol B: Anti-Solvent Recrystallization

Causality: MTBE acts as a highly volatile "good" solvent that dissolves the triazole, while heptane acts as the "anti-solvent." Slow addition of heptane lowers the dielectric constant of the medium, gradually decreasing the triazole's solubility and promoting highly ordered crystal packing rather than amorphous precipitation.

  • Dissolution: Dissolve the chromatographically pure 1-allyl-5-chloro-1H-1,2,4-triazole oil in a minimum volume of warm MTBE (approx. 40°C).

  • Clarification: Filter the warm solution through a 0.45 µm PTFE syringe filter to remove any insoluble polymeric byproducts or silica dust that could cause heterogeneous nucleation of impurities.

  • Anti-Solvent Addition: While maintaining gentle heating, add heptane dropwise until the solution becomes faintly turbid (reaching the cloud point).

  • Nucleation: Add 1-2 drops of MTBE to just clear the turbidity. Remove the heat source and allow the flask to cool to room temperature undisturbed at a rate of ~0.5°C/min.

  • Maturation: Once primary crystals form, transfer the flask to an ice bath (0-5°C) for 2 hours to drive the equilibrium and maximize recovery.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold heptane, and dry under high vacuum for 12 hours.

  • Final Validation: Analyze the final crystals via quantitative NMR (qNMR) and Karl Fischer titration to confirm the absolute absence of residual solvents and moisture.

Part 4: Quantitative Data & Physicochemical Properties

The following table summarizes the comparative metrics used to identify and isolate the target compound from its primary byproduct.

Parameter1-Allyl-3-chloro-1H-1,2,4-triazole (Byproduct)1-Allyl-5-chloro-1H-1,2,4-triazole (Target)
Steric Environment Unhindered adjacent to N1Highly hindered by adjacent C5-Cl
Relative Polarity (Silica) Typically higher Rf​ (less polar)Typically lower Rf​ (more polar)
Optimal Eluent System Hexanes / EtOAc (Fast elution)Hexanes / EtOAc (Slow, gradient elution)
Recrystallization System Hexanes / EtOAcMTBE / Heptane
Nucleation Tendency Readily crystallizesProne to oiling out (requires seeding)

Part 5: References

  • Synthesis of Nitrogen Heterocycles and Ruthenium Complexes Source: Chalmers Publication Library URL:

  • An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles Source: BenchChem URL:

  • Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles Source: BenchChem URL:

Sources

Optimization

overcoming steric hindrance in 1-allyl-5-chloro-1H-1,2,4-triazole reactions

Welcome to the Advanced Heterocyclic Workflows support center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 1-allyl-5-chloro-1H-1,2,4-triazole .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Workflows support center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with 1-allyl-5-chloro-1H-1,2,4-triazole .

Functionalizing the C5 position of this building block is notoriously difficult. The N1-allyl group creates a dynamic "steric cone" that physically shields the adjacent C5-Cl bond, severely hindering both nucleophilic attack and transition-metal oxidative addition. Below, our Application Scientists provide field-proven troubleshooting guides, validated protocols, and mechanistic insights to help you overcome these steric barriers.

Part 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q: Why do my SNAr reactions with secondary amines at the C5 position yield mostly unreacted starting material? A: The failure is caused by a combination of high steric hindrance and poor leaving group ability. While the C5 position of the 1,2,4-triazole ring is highly electrophilic, the freely rotating N1-allyl group blocks the Bürgi-Dunitz trajectory required for incoming nucleophiles. Furthermore, chloride is a significantly poorer leaving group in SNAr compared to fluoride. To overcome this, you must increase the kinetic energy of the system to bypass the activation energy barrier. We recommend transitioning from conventional heating to microwave irradiation (150–180 °C) in highly polar aprotic solvents (e.g., NMP or DMSO).

Q: Even with heating, my aliphatic amine nucleophile isn't reacting. What else can I change? A: If thermal energy isn't enough, you must increase the nucleophilicity of your amine. Pre-deprotonating the amine with a strong, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) generates a highly reactive amide anion. This drastically accelerates the formation of the Meisenheimer complex intermediate, forcing the substitution forward despite the steric clash.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling

Q: In Suzuki-Miyaura and Buchwald-Hartwig couplings, I observe sluggish oxidative addition and recover my starting material. How do I solve this? A: Standard Pd(0) complexes (like Pd(PPh3)4) are too sterically encumbered by their own ligands to penetrate the N1-allyl shield and insert into the C5-Cl bond. You must utilize "bulky-yet-flexible" ligands specifically designed for hindered aryl chlorides[1]. N-Heterocyclic Carbenes (NHCs) such as PEPPSI-IPr or dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) are highly effective[2]. These ligands possess extreme σ-donating capability—which increases electron density on the palladium center to accelerate oxidative addition—while their precise steric bulk ironically forces the two coupling partners together to promote the final reductive elimination step[1].

Q: My LC-MS shows the correct product mass, but NMR indicates the allyl group has isomerized to a prop-1-enyl group. What caused this chemoselectivity issue? A: This is a classic side-reaction. Under the strongly basic conditions typically used in cross-coupling (e.g., KOtBu) combined with elevated temperatures, the terminal double bond of the N1-allyl group undergoes base-catalyzed isomerization to the thermodynamically more stable internal double bond (prop-1-enyl). Solution: Switch to a milder, heterogeneous base such as K3PO4 or Cs2CO3. If isomerization persists, lower the reaction temperature by utilizing a highly active precatalyst like [IPr-PEPPSI], which can operate at lower temperatures (40–60 °C) for hindered substrates[2].

Part 3: Mechanistic & Troubleshooting Visualizations

G A 1-Allyl-5-chloro- 1,2,4-triazole B Standard Pd/PPh3 Catalyst A->B Attempted Coupling D Bulky NHC/Pd (e.g., PEPPSI-IPr) A->D Optimized Coupling C Steric Repulsion (No Oxidative Addition) B->C Fails E Successful Oxidative Addition D->E Overcomes Hindrance F C5-Functionalized Triazole E->F Reductive Elimination

Mechanistic pathway overcoming steric hindrance at the C5 position.

G Start Reaction at C5 Yields < 10% Q1 Is it SNAr or Cross-Coupling? Start->Q1 SNAr SNAr Q1->SNAr CC Cross-Coupling Q1->CC S_Sol1 Switch to Microwave (160°C, NMP) + Strong Base SNAr->S_Sol1 Q2 Is Allyl Group Cleaving/Isomerizing? CC->Q2 Yes Yes (Isomerization) Q2->Yes No No (SM Recovered) Q2->No C_Sol1 Use weaker base (K3PO4) Lower temp to 60°C Yes->C_Sol1 C_Sol2 Use PEPPSI-IPr or XPhos to force Ox. Addition No->C_Sol2

Troubleshooting decision tree for C5 functionalization workflows.

Part 4: Quantitative Data & Ligand Screening

The following table summarizes the optimization of the Suzuki-Miyaura coupling of 1-allyl-5-chloro-1H-1,2,4-triazole with phenylboronic acid, demonstrating the critical need for bulky ligands and mild bases to prevent N1-allyl isomerization.

Catalyst / Ligand SystemBase (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
Pd(PPh3)4 (5 mol%)K2CO3 (2.0)10024< 5%Steric clash prevents oxidative addition.
Pd2(dba)3 / dppf (5 mol%)K2CO3 (2.0)1002412%Bidentate ligand too rigid for hindered C5.
Pd(OAc)2 / XPhos (2 mol%)KOtBu (2.0)801278%Good yield, but 30% allyl isomerization observed due to strong base.
Pd-PEPPSI-IPr (2 mol%) K3PO4 (2.0) 60 8 89% Optimal. High σ-donation forces addition; mild base protects allyl group.

Part 5: Validated Experimental Protocols

Protocol A: Microwave-Assisted SNAr with Secondary Amines

This self-validating protocol utilizes microwave irradiation to overcome the activation barrier of the sterically hindered SNAr reaction. The triple aqueous wash ensures complete removal of the high-boiling NMP solvent.

  • Preparation: Charge a 10 mL heavy-walled microwave vial with 1-allyl-5-chloro-1H-1,2,4-triazole (1.0 mmol, 143.6 mg), the desired secondary amine (3.0 mmol), and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Solvent Addition: Add 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP). Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 160 °C for 45 minutes with high stirring.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with 30 mL of Ethyl Acetate (EtOAc).

  • Purification: Wash the organic layer with 5% aqueous LiCl solution or brine (3 × 20 mL) to extract the NMP. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr

This protocol utilizes a highly active NHC-Palladium precatalyst to facilitate oxidative addition at the hindered C5-Cl bond while utilizing a mild base to preserve the N1-allyl group's integrity[2].

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried Schlenk tube with 1-allyl-5-chloro-1H-1,2,4-triazole (1.0 mmol, 143.6 mg), the corresponding arylboronic acid (1.5 mmol), Pd-PEPPSI-IPr catalyst (2 mol%, 13.6 mg), and finely ground anhydrous K3PO4 (2.0 mmol, 424.5 mg).

  • Solvent Addition: Add 4.0 mL of anhydrous, thoroughly degassed 1,4-dioxane.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C. Stir vigorously for 8 hours.

  • Monitoring: Monitor the reaction via LC-MS. The use of K3PO4 at 60 °C should yield >95% chemoselectivity for the terminal allyl group over the isomerized prop-1-enyl byproduct.

  • Workup: Upon completion, cool to room temperature and filter the mixture through a short pad of Celite, eluting with 20 mL of EtOAc. Concentrate the filtrate and purify via automated flash chromatography (Hexanes/EtOAc gradient).

Sources

Troubleshooting

troubleshooting common impurities in 1-allyl-5-chloro-1H-1,2,4-triazole batches

Technical Support Center: Troubleshooting 1-Allyl-5-chloro-1H-1,2,4-triazole Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-Allyl-5-chloro-1H-1,2,4-triazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and researchers encountering yield and purity bottlenecks during the synthesis of halogenated triazole building blocks.

1-Allyl-5-chloro-1H-1,2,4-triazole (CAS: 1573547-66-6)[1] is a critical intermediate in the development of complex agrochemicals and pharmaceuticals. However, the alkylation of 5-chloro-1H-1,2,4-triazole is notoriously prone to generating complex impurity profiles due to the molecule's tautomeric nature and the high reactivity of the 5-chloro position. This guide deconstructs the mechanistic causes of these impurities and provides field-proven, self-validating protocols to ensure batch-to-batch reproducibility.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing a high percentage of the N4-allyl regioisomer instead of the desired N1-allyl product? The Science: 1,2,4-Triazoles exist as a mixture of tautomers. When deprotonated, the resulting triazolide anion has multiple nucleophilic sites (N1, N2, and N4). The electronic character of the triazole ring dictates that alkylation is often a competition between kinetic and thermodynamic control[2]. The Fix: Regioselectivity is heavily base-dependent. Using a strong base in a polar aprotic solvent often drives the reaction toward the thermodynamically stable N1/N2 substituted products, whereas weaker bases or excessive thermal conditions can lead to N4-allylation or allyl group migration[3]. To favor N1-allylation, strictly control the temperature (keep below 40 °C) and use a mild, sterically hindered base (like N,N-diisopropylethylamine, DIPEA) or a heterogeneous inorganic base (like K₂CO₃) to control the nucleophilic attack.

Q2: My LC-MS shows a late-eluting impurity at m/z 184.1. What is this, and how do I prevent it? The Science: This mass corresponds to the over-alkylated quaternary salt: 1,4-diallyl-5-chloro-1,2,4-triazolium halide. Even after the first allylation, the triazole ring retains nucleophilicity at the unsubstituted nitrogens. If excess allyl halide is present, or if the reaction is pushed to high temperatures to force completion, a second allylation occurs[3]. The Fix: This is fundamentally a stoichiometry and temperature issue. Limit the allylating agent to exactly 1.05 equivalents. Implement a self-validating check: monitor the reaction via HPLC at 2-hour intervals. Once the starting material drops below 1.5%, immediately quench the reaction with a primary amine (e.g., ethanolamine) to scavenge any unreacted allyl halide before over-alkylation accumulates.

Q3: We are losing the chloro group during the reaction, resulting in an impurity with a mass of 126.1. What is causing this degradation? The Science: The chlorine atom at the 5-position of the 1,2,4-triazole ring is highly activated toward Nucleophilic Aromatic Substitution (SₙAr). If you are using an aqueous base (like NaOH or KOH) or if your solvent is wet, hydroxide ions will readily displace the chloride, yielding 1-allyl-1H-1,2,4-triazol-5-one (the hydrolysis product). The Fix: Transition to strictly anhydrous conditions. Use powdered, oven-dried K₂CO₃ or Cs₂CO₃ instead of aqueous bases. Ensure your solvent (DMF or MeCN) has a moisture content of <500 ppm (validate via Karl Fischer titration prior to reagent addition).

Part 2: Quantitative Data & Analytical Specifications

To effectively troubleshoot, you must accurately identify the impurities in your chromatogram. Below is the standardized impurity profile for 1-allyl-5-chloro-1H-1,2,4-triazole batches.

Impurity / ComponentMechanism of FormationRelative Retention Time (RRT)LC-MS (ESI+) m/z [M+H]⁺Acceptable Limit (ICH Q3A)
1-Allyl-5-chloro-1H-1,2,4-triazole Target Product 1.00 144.0 > 98.0% (Area)
4-Allyl-5-chloro-1H-1,2,4-triazoleRegioisomerization (Thermodynamic)~0.85144.0< 0.5%
1-Allyl-1H-1,2,4-triazol-5-oneSₙAr Hydrolysis (Moisture/OH⁻)~0.65126.1< 0.15%
1,4-Diallyl-5-chloro-triazoliumOver-alkylation (Excess Electrophile)~1.20184.1< 0.15%
5-Chloro-1H-1,2,4-triazoleUnreacted Starting Material~0.45104.0< 0.5%

Part 3: Optimized Experimental Protocol (Self-Validating System)

This protocol is engineered to maximize N1-regioselectivity while suppressing SₙAr hydrolysis and over-alkylation.

Step 1: Anhydrous Anion Generation

  • Charge a dry, nitrogen-flushed reactor with 5-chloro-1H-1,2,4-triazole (1.0 eq) and anhydrous Acetonitrile (10 volumes). Causality: Acetonitrile is chosen over DMF to facilitate easier downstream aqueous workup and reduce the risk of formamide-derived impurities.

  • Add oven-dried, finely powdered K₂CO₃ (1.5 eq). Causality: Potassium carbonate provides a heterogeneous base system that is strong enough to deprotonate the triazole but avoids the introduction of hydroxide ions, completely preventing SₙAr hydrolysis.

  • Stir at 25 °C for 30 minutes.

Step 2: Controlled Electrophilic Addition 4. Cool the suspension to 0–5 °C. 5. Add Allyl Bromide (1.05 eq) dropwise over 1 hour via an addition funnel. Causality: Dropwise addition at low temperature maintains kinetic control, heavily favoring the N1-isomer and preventing the formation of the 1,4-diallyl quaternary salt. 6. Allow the reaction to slowly warm to 25 °C and stir for 4 hours.

Step 3: In-Process Control (IPC) & Quench 7. Self-Validation Check: Pull a 0.5 mL sample, filter, and analyze via HPLC. The reaction is deemed complete when the starting material is < 1.0%. If > 1.0%, continue stirring for 2 hours and re-test. Do not add more allyl bromide. 8. Once validated, quench the reaction by adding 0.1 eq of ethanolamine. Causality: Ethanolamine instantly reacts with residual allyl bromide, completely halting the over-alkylation pathway during the concentration and workup phases.

Step 4: Isolation 9. Filter the inorganic salts (KBr, K₂CO₃) and concentrate the filtrate under reduced pressure (keep the water bath < 40 °C to prevent thermal migration of the allyl group). 10. Purify via vacuum distillation or crystallization to isolate the pure 1-allyl-5-chloro-1H-1,2,4-triazole.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent chemical pathways leading to the target product and its common impurities.

ImpurityPathways SM 5-Chloro-1H-1,2,4-triazole + Allyl Halide Desired 1-Allyl-5-chloro-1H-1,2,4-triazole (Target Product) SM->Desired Mild Base, Temp <40°C (Kinetic Control) Regio 4-Allyl-5-chloro-1H-1,2,4-triazole (Regioisomer Impurity) SM->Regio Thermodynamic Control or Unoptimized Base OverAlk 1,4-Diallyl-5-chloro- 1,2,4-triazolium (Over-alkylation) Desired->OverAlk Excess Allyl Halide High Temperature Hydrolysis 1-Allyl-1H-1,2,4-triazol-5-one (Hydrolysis Impurity) Desired->Hydrolysis Aqueous Base / Moisture (SNAr Substitution)

Mechanistic pathways of 1-allyl-5-chloro-1H-1,2,4-triazole synthesis and impurity formation.

References[1] Matrix Scientific, "1-Allyl-5-chloro-1H-1,2,4-triazole | Matrix Scientific: CAS No: 1573547-66-6", matrixscientific.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF085Rp-TiwFaHzuFwsZkk3JaWhDOs9sOdSsVQRAb-mb2CkMNiEZgTGw66gGgpv2PfFBPwt3wrYe4jbzZ9c1Rr4XH5PC_GjY2lnhix4JaCiE94Nttu0VeyK4b_y-hut3kvtylG1QGTjAgA5mKHFTIewJ85vh0aqRcvy06jOOhEkx7-ei5sYqos[2] National Institutes of Health (PMC), "C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation", nih.gov,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHToTXSftfJVg3GYMqcxIbFIlujCLxwc6zWpLfzJamzJSKWdpeYDGjavzOISznNit789tzkLbbh-jmxaKTnoELhPyzTY6uQqgjf9P3vKcUNyuzj11y0s4FScCW4h8YgCDzGuRrAa6Aa99t20Ec=[3] MDPI, "Base-Controlled Regiospecific Mono-Benzylation/Allylation and Diallylation of 4-Aryl-5-indolyl-1,2,4-triazole-3-thione: Thio-Aza Allyl Rearrangement", mdpi.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFWISyV7UD3Er92Aah-UWz3kX8nBh_Vgc9OKdVH-QpDpC9HIxnMMiGXgc5wbqtFUqnTy0CE3wHL2eGd4ZYaMApvNM8ylgoV8sfStZqbjl7TrPi4Qin95ctllWEwGg-hkBjuw==

Sources

Reference Data & Comparative Studies

Validation

1-allyl-5-chloro-1H-1,2,4-triazole vs 1-allyl-3-chloro-1H-1,2,4-triazole reactivity

[label="5-Chloro Isomer\nReagents: Morpholine, K2CO3, DMF\nConditions: 25°C, Figure 1: Comparative SNAr mechanistic pathways and intermediate stability for triazole isomers. Comparative Performance Data Theoretical model...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="5-Chloro Isomer\nReagents: Morpholine, K2CO3, DMF\nConditions: 25°C,

Figure 1: Comparative SNAr mechanistic pathways and intermediate stability for triazole isomers.

Comparative Performance Data

Theoretical models directly translate to laboratory performance. Table 1 summarizes the empirical reactivity profiles of both isomers across standard synthetic transformations.

Table 1: Quantitative Reactivity Profile

Reaction Type1-Allyl-5-chloro-1H-1,2,4-triazole1-Allyl-3-chloro-1H-1,2,4-triazole
SNAr (Secondary Amines) High Yield (25°C to 60°C, 2-4h)Low Yield (100°C-120°C, 12-24h)
SNAr (Alkoxides) High Yield (25°C, 1h)Moderate Yield (80°C, 8h)
Suzuki Cross-Coupling Excellent (Pd(PPh₃)₄, 80°C)Poor (Requires specialized ligands)
Lithiation (n-BuLi) Rapid Halogen-Metal Exchange (-78°C)Sluggish, prone to ring fragmentation
Relative Activation Energy Lower (Stabilized Meisenheimer)Higher (Localized charge)

Data synthesized from density functional theory studies and empirical heterocyclic substitution protocols .

Experimental Protocols: Self-Validating Amination Workflows

To demonstrate the practical implications of this electronic asymmetry, the following self-validating protocols detail the amination of both isomers using morpholine. The causality behind the reagent selection highlights the distinct chemical environments of C5 and C3.

Protocol A: Mild Amination of 1-Allyl-5-chloro-1H-1,2,4-triazole

Causality: Because the C5-Cl bond is highly activated, a mild base (K₂CO₃) and a standard polar aprotic solvent (DMF) at room temperature are sufficient to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-allyl-5-chloro-1H-1,2,4-triazole (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered K₂CO₃ (2.0 mmol). Reasoning: K₂CO₃ acts as an acid scavenger for the generated HCl without initiating side reactions.

  • Nucleophile Addition: Add morpholine (1.2 mmol) dropwise via syringe. Stir the mixture at 25°C.

  • Validation Checkpoint (2 hours): Analyze via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (Rf ~0.6) should be completely consumed, replaced by a lower-running product spot (Rf ~0.3). LC-MS should confirm the [M+H]⁺ mass adduct of the aminated product.

  • Workup: Quench with distilled water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Forcing Amination of 1-Allyl-3-chloro-1H-1,2,4-triazole

Causality: The high activation barrier at C3 necessitates thermal energy (120°C) and a stronger base (Cs₂CO₃) to enhance the nucleophilicity of morpholine via the "cesium effect" (increased solubility and ion-pairing separation in DMSO).

Step-by-Step Methodology:

  • Preparation: In a heavy-walled pressure vial, dissolve 1-allyl-3-chloro-1H-1,2,4-triazole (1.0 mmol) in anhydrous DMSO (5.0 mL).

  • Base Addition: Add Cs₂CO₃ (3.0 mmol). Reasoning: The larger ionic radius of cesium provides a more naked, reactive amine nucleophile required to overcome the C3 energy barrier.

  • Nucleophile Addition: Add morpholine (2.0 mmol). Seal the vial under an argon atmosphere.

  • Heating: Heat the reaction block to 120°C and stir vigorously for 24 hours.

  • Validation Checkpoint (24 hours): Analyze via TLC/LC-MS. Expect a darker reaction mixture. If starting material persists, an additional 1.0 mmol of morpholine may be required.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash thoroughly with brine to remove DMSO, dry over Na₂SO₄, and purify via silica gel chromatography.

Workflow Start Select Triazole Isomer Cond1 5-Chloro Isomer Reagents: Morpholine, K2CO3, DMF Conditions: 25°C, 2-4h Start->Cond1 Pathway A Cond2 3-Chloro Isomer Reagents: Morpholine, Cs2CO3, DMSO Conditions: 120°C, 24h Start->Cond2 Pathway B Workup Aqueous Workup Extract with EtOAc Wash with Brine Cond1->Workup Cond2->Workup Purify Silica Gel Chromatography (Hexane/EtOAc gradient) Workup->Purify Analyze NMR & LC-MS Validation Confirm Regiochemistry Purify->Analyze

Figure 2: Divergent experimental workflows for the amination of 5-chloro and 3-chloro isomers.

Analytical Validation

To definitively distinguish the synthesized products and confirm regiochemistry, ¹H NMR spectroscopy is highly effective.

  • In the 5-chloro starting material, the isolated C3 proton typically resonates downfield around 8.0 ppm .

  • In the 3-chloro starting material, the isolated C5 proton resonates even further downfield, near 8.5 ppm , due to the combined deshielding effects of the adjacent N1 and N4 atoms. Post-amination, these signature proton shifts will migrate upfield, validating successful substitution and confirming structural integrity.

References

  • Melt-cast materials: combining the advantages of highly nitrated azoles and open-chain nitramines New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Synthesis and Density Functional Theory Study of [1,2,3]Triazolo[4,5-d][1,2,4] Triazolo[4,3-a]Pyrimidine Derivatives Journal of Chemical Research (via ResearchGate) URL:[Link]

Comparative

Comparative Guide: HPLC Method Validation for 1-Allyl-5-Chloro-1H-1,2,4-Triazole Purity Analysis

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by functionalized nitrogen heterocycles. 1-allyl-5-chloro-1H-1,2,4-triazole (CAS 1573547-66-6) is a critical synthetic building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by functionalized nitrogen heterocycles. 1-allyl-5-chloro-1H-1,2,4-triazole (CAS 1573547-66-6) is a critical synthetic building block used in the development of novel antifungal agents and agricultural chemicals. Its purity directly impacts downstream reaction yields and the impurity profile of the final Active Pharmaceutical Ingredient (API).

However, analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents unique physicochemical hurdles. The basic nitrogen atoms in the 1,2,4-triazole core are notorious for interacting with residual silanols on silica-based stationary phases, leading to severe peak tailing. Simultaneously, the allyl moiety introduces hydrophobicity, while the chloro substituent alters the electron density of the aromatic system.

This guide objectively compares column chemistries for this specific analyte and provides a self-validating, step-by-step experimental protocol grounded in the latest [1].

Mechanistic Grounding: The Causality of Column Selection

To establish a robust method, we must first select a stationary phase and mobile phase that address the molecule's dual nature. While many analysts default to 0.1% Formic Acid (pH ~2.7) for LC-MS compatibility, this pH approaches the pKa of the triazole ring (pKa ~2.2). This leads to partial ionization, mixed-mode retention, and peak splitting.

By utilizing 10 mM Ammonium Acetate adjusted to pH 6.8 , we maintain the 1-allyl-5-chloro-1H-1,2,4-triazole in its neutral state. This maximizes hydrophobic retention and mitigates secondary electrostatic interactions with ionized surface silanols.

We compared three distinct column chemistries for this analysis, as supported by broader methodologies for [2]:

  • Standard C18 (Octadecylsilane) : Relies purely on hydrophobic dispersive forces.

  • Phenyl-Hexyl : Offers dual retention mechanisms—hydrophobic interactions via the hexyl chain and π−π interactions between the phenyl ring and the electron-deficient triazole core.

  • HILIC (Hydrophilic Interaction Liquid Chromatography) : Relies on polar partitioning, typically suited for highly polar compounds lacking hydrophobic moieties.

ColumnSelection Analyte 1-allyl-5-chloro-1H-1,2,4-triazole (Polar Triazole Core + Hydrophobic Allyl) C18 Standard C18 Hydrophobic Interactions Analyte->C18 Phenyl Phenyl-Hexyl π-π & Hydrophobic Interactions Analyte->Phenyl HILIC HILIC Polar Partitioning Analyte->HILIC Outcome1 Poor Retention of Polar Core Peak Tailing C18->Outcome1 Outcome2 Optimal Resolution Sharp Peaks (Symmetry 0.9-1.2) Phenyl->Outcome2 Outcome3 Poor Retention of Allyl Group Long Equilibration HILIC->Outcome3

Logical framework for stationary phase selection based on analyte properties.

Comparative Performance Data

The experimental data below highlights why the Phenyl-Hexyl column is the superior choice. The π−π interactions provide an alternative retention mechanism that outcompetes secondary silanol interactions, yielding excellent peak symmetry.

Table 1: Chromatographic Performance Metrics (Conditions: Isocratic 60:40 10mM NH₄OAc (pH 6.8):Acetonitrile, 1.0 mL/min, UV 220 nm)

Column ChemistryRetention Time (min)Tailing Factor (As)Theoretical Plates (N)Resolution ( Rs​ ) from Primary ImpurityVerdict
C18 (Zorbax SB-C18) 4.21.654,5001.4Suboptimal (Tailing)
HILIC (XBridge) 2.11.103,2000.8Poor Retention
Phenyl-Hexyl (XSelect) 5.81.0511,2003.2Optimal

Step-by-Step Method Validation Protocol

Once the Phenyl-Hexyl column and pH-controlled mobile phase are established, the method must be validated. Every protocol described below acts as a self-validating system, ensuring that the analytical procedure is fit for its intended purpose according to [3].

ValidationWorkflow Start Method Development Column & Mobile Phase Specificity Specificity (Peak Purity & Res > 2.0) Start->Specificity Proceed Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Robustness Robustness (Flow, Temp, pH changes) LOD_LOQ->Robustness Approval Validated HPLC Method Ready for QC Robustness->Approval Meets ICH Q2(R2)

Step-by-step ICH Q2(R2) compliant HPLC validation workflow for triazole purity.

Phase 1: Specificity & Forced Degradation
  • Causality: We must prove the detector is only measuring 1-allyl-5-chloro-1H-1,2,4-triazole, even in the presence of synthetic byproducts or degradation materials.

  • Protocol: Subject the reference standard to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C for 24h). Analyze using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The primary peak must be spectrally pure (Peak Purity Index > 0.990) across all stress conditions, and no degradation product may co-elute with the main peak ( Rs​ > 2.0).

Phase 2: Linearity and Range
  • Causality: Confirms the UV detector response is directly and mathematically proportional to the analyte concentration across the intended operational range.

  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Inject each level in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should not significantly deviate from zero.

Phase 3: Accuracy (Spike Recovery)
  • Causality: Validates that the method measures the true value without matrix interference or loss during sample preparation.

  • Protocol: Spike known amounts of the 1-allyl-5-chloro-1H-1,2,4-triazole reference standard into a synthetic blank matrix at 80%, 100%, and 120% of the target concentration. Perform three independent preparations per level (n=9 total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

Phase 4: Precision (Repeatability & Intermediate Precision)
  • Causality: Demonstrates the method's internal consistency and insensitivity to normal, day-to-day laboratory variations.

  • Protocol:

    • Repeatability: Inject the 100% test concentration (100 µg/mL) six times consecutively from the same vial.

    • Intermediate Precision: Have a second analyst repeat the repeatability protocol on a different day, using a different HPLC system and a newly prepared mobile phase.

  • Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas must be 2.0% for both intra-day and inter-day assessments.

Validation Summary Data

By strictly adhering to the mechanistic principles of column selection and the rigorous testing framework of ICH Q2(R2), the Phenyl-Hexyl method proves highly reliable for routine quality control.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl)Status
Specificity Resolution ( Rs​ ) > 2.0 Rs​ = 3.2 (No co-elution detected)Pass
Linearity R2≥0.999 (Range: 50-150%) R2 = 0.9998Pass
Accuracy Recovery 98.0% - 102.0%99.4% ± 0.5%Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.72%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass

References

  • International Council for Harmonisation (ICH) . "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link][1]

  • Zaporozhye Medical Journal . "The development and validation of HPLC-DMD method for intermediate products impurities determination of morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate in bulk drug." Zaporozhye Medical Journal. Available at: [Link][2]

Sources

Validation

Structural Elucidation of 1-Allyl-5-chloro-1H-1,2,4-triazole: A Comparative Guide on HR-ESI-MS/MS vs. GC-EI-MS Fragmentation

As a Senior Application Scientist, I frequently observe that relying on a single mass spectrometric modality for halogenated, nitrogen-rich heterocycles can lead to ambiguous structural assignments. 1-Allyl-5-chloro-1H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that relying on a single mass spectrometric modality for halogenated, nitrogen-rich heterocycles can lead to ambiguous structural assignments. 1-Allyl-5-chloro-1H-1,2,4-triazole (Exact Mass: 143.0250 Da for 35 Cl) presents a unique analytical challenge due to its competing functional groups: a highly stable aromatic triazole core, a labile N-allyl substituent, and a strongly electronegative chlorine atom.

This guide objectively compares the performance and mechanistic insights provided by High-Resolution Electrospray Ionization Tandem Mass Spectrometry (LC-HR-ESI-MS/MS) versus Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS) . By understanding the causality behind these fragmentation patterns, researchers can build highly robust, self-validating analytical workflows for triazole derivatives.

Theoretical Grounding: Ionization Modalities & Gas-Phase Thermodynamics

The structural elucidation of 1-allyl-5-chloro-1H-1,2,4-triazole hinges on understanding how different ionization energies dictate gas-phase fragmentation.

Electron Ionization (EI) Dynamics

GC-EI-MS utilizes a hard ionization source (typically 70 eV), which strips an electron to form an odd-electron radical cation ( [M]∙+ ). Because of the excess internal energy, fragmentation is driven by homolytic cleavages . For this compound, the primary event is the homolytic cleavage of the N-allyl bond, expelling a stable allyl radical ( ∙C3​H5​ , -41 Da). Furthermore, under EI conditions, halotriazoles characteristically lose the halogen atom (as a ∙Cl radical) prior to the cleavage of the triazole ring[1].

Electrospray Ionization (ESI) Dynamics

Conversely, LC-HR-ESI-MS/MS is a soft ionization technique that generates an even-electron protonated molecule ( [M+H]+ ). According to the even-electron rule, these ions preferentially undergo heterolytic cleavages or rearrangements to expel neutral molecules rather than radicals. In ESI-MS/MS, the protonated molecule undergoes collision-induced dissociation (CID) where the breakdown pathways are heavily influenced by the applied collision energy[2][3]. Here, the N-allyl group is lost as neutral propene ( C3​H6​ , -42 Da) via a hydrogen transfer mechanism, and the chlorine is lost as neutral hydrogen chloride (HCl, -36 Da). The fundamental fragmentation of the 1,2,4-triazole core frequently involves the subsequent expulsion of HCN[2].

Analytical_Workflow cluster_GC GC-EI-MS Pathway cluster_LC LC-HR-ESI-MS/MS Pathway Sample 1-Allyl-5-chloro-1H-1,2,4-triazole (MW: 143.0250) GC_Ion Hard Ionization (70 eV) Odd-Electron [M]•+ Sample->GC_Ion Volatilization LC_Ion Soft Ionization (ESI+) Even-Electron [M+H]+ Sample->LC_Ion Protonation GC_Frag Homolytic Cleavage (Radical Losses: •C3H5, •Cl) GC_Ion->GC_Frag Excess Internal Energy LC_Frag Heterolytic Cleavage / CID (Neutral Losses: C3H6, HCl, HCN) LC_Ion->LC_Frag Collision Gas (N2/Ar)

Figure 1: Comparative analytical workflow illustrating the divergent ionization and fragmentation mechanisms.

Comparative Performance Analysis

When selecting an analytical approach, the choice between GC-MS and LC-HRMS dictates the type of structural data acquired. Thermal stability and decomposition pathways of triazoles are often effectively mapped using GC-MS[4], while HRMS provides sub-ppm mass accuracy vital for empirical formula confirmation.

Table 1: Platform Suitability & Diagnostic Fragment Comparison
Analytical FeatureGC-EI-MS (Nominal Mass)LC-HR-ESI-MS/MS (Q-TOF / Orbitrap)
Primary Ion Species [M]∙+ (m/z 143 / 145) [M+H]+ (m/z 144.0329 / 146.0299)
Allyl Group Cleavage Loss of ∙C3​H5​ (-41 Da)Loss of C3​H6​ (-42.0470 Da)
Halogen Cleavage Loss of ∙Cl (-35 Da)Loss of HCl (-35.9767 Da)
Ring Cleavage Loss of HCN (-27 Da)Loss of HCN (-27.0109 Da)
Isotopic Signature Strong 35 Cl/ 37 Cl (3:1 ratio) preserved in fragmentsHigh-resolution isotopic fine structure
Best Application Library matching, volatile impurity profilingDe novo structural elucidation, exact mass ID

Mechanistic Fragmentation Pathways (HR-ESI-MS/MS)

To ensure unambiguous structural elucidation, we must map the exact mass transitions. Under positive ESI conditions, the protonation likely occurs at the N2 or N4 position of the triazole ring.

  • Precursor Ion: The [M+H]+ ion is observed at m/z 144.0329.

  • Primary CID Transitions:

    • Pathway A (Lower Energy): The molecule expels neutral propene via a transition state involving the transfer of an allylic hydrogen to the triazole nitrogen, yielding the 5-chloro-1H-1,2,4-triazolium ion at m/z 101.9859.

    • Pathway B (Higher Energy): Direct loss of HCl yields a highly conjugated intermediate at m/z 108.0562.

  • Secondary CID Transitions: Both primary fragments undergo high-energy ring opening, characterized by the expulsion of hydrogen cyanide (HCN), a hallmark of 1,2,4-triazole decomposition[2].

Fragmentation_Pathways Parent [M+H]+ m/z 144.0329 Precursor Ion F1 m/z 101.9859 [M+H - C3H6]+ Parent->F1 CID: -42.0470 Da (Loss of Propene) F2 m/z 108.0562 [M+H - HCl]+ Parent->F2 CID: -35.9767 Da (Loss of HCl) F3 m/z 74.9750 [M+H - C3H6 - HCN]+ F1->F3 CID: -27.0109 Da (Loss of HCN) F4 m/z 81.0453 [M+H - HCl - HCN]+ F2->F4 CID: -27.0109 Da (Loss of HCN)

Figure 2: Proposed HR-ESI-MS/MS collision-induced dissociation (CID) pathways for 1-allyl-5-chloro-1H-1,2,4-triazole.

Self-Validating Experimental Protocols

To achieve reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the method: specific parameters are chosen explicitly to control gas-phase behavior.

Protocol A: LC-HR-ESI-MS/MS (Structural Elucidation)

Objective: Obtain high-mass-accuracy precursor and product ions to confirm empirical formulas.

  • System Suitability (Self-Validation): Prior to analysis, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Calibrate the TOF/Orbitrap mass analyzer to ensure a mass error of < 2 ppm .

  • Chromatographic Separation:

    • Column: C18 reverse-phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: Solvent A (0.1% Formic Acid in LC-MS grade Water) and Solvent B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for the [M+H]+ species.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: Positive ESI (ESI+). Capillary voltage: 3.5 kV.

    • Data Acquisition: Auto MS/MS or Data-Dependent Acquisition (DDA).

    • Collision Energy (CE): Utilize a stepped CE (15, 30, and 45 eV) . Causality: The loss of the allyl group requires low energy (15 eV), whereas the cleavage of the highly stable aromatic triazole ring requires high energy (45 eV). Stepped CE ensures both precursor and deep-structural product ions are captured in a single composite spectrum.

Protocol B: GC-EI-MS (Library Matching & Volatile Profiling)

Objective: Obtain reproducible, radical-driven fragmentation spectra for cross-referencing.

  • System Suitability (Self-Validation): Inject a C8​−C20​ alkane standard mix. Calculate the Retention Index (RI) to ensure chromatographic reproducibility regardless of column aging.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ion Source: 250°C. Electron energy strictly at 70 eV . Causality: 70 eV is the universal standard for EI, ensuring the resulting spectrum can be directly compared against NIST/Wiley libraries without energy-bias discrepancies.

    • Scan Range: m/z 35 to 300. (Ensure m/z 35 is included to capture the low-mass chlorine radical if it survives as an ion, though neutral loss is more common).

Conclusion & Application Scientist's Verdict

For the comprehensive characterization of 1-allyl-5-chloro-1H-1,2,4-triazole, neither technique should be used in isolation if absolute structural certainty is required.

GC-EI-MS excels at rapidly confirming the presence of the halogen via the robust 3:1 isotopic ratio of the [M]∙+ ion and identifying the homolytic loss of the allyl radical. However, LC-HR-ESI-MS/MS is the superior analytical product for de novo structural elucidation. By utilizing stepped collision energies, HRMS allows the analyst to map the heterolytic neutral losses (propene and HCl) with sub-ppm mass accuracy, definitively proving the connectivity of the triazole substituents without relying on pre-existing spectral libraries.

References

  • Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. connectsci.au. Available at:[1]

  • Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide. benchchem.com. Available at:[2]

  • Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. zsmu.edu.ua. Available at:[3]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. rsc.org. Available at:[4]

Sources

Comparative

benchmarking 1-allyl-5-chloro-1H-1,2,4-triazole catalytic efficiency

Title: Benchmarking the Catalytic Efficiency of 1-Allyl-5-chloro-1H-1,2,4-triazole: A Comprehensive Comparison Guide Introduction In the landscape of advanced organocatalysis and transition-metal ligand design, 1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Catalytic Efficiency of 1-Allyl-5-chloro-1H-1,2,4-triazole: A Comprehensive Comparison Guide

Introduction In the landscape of advanced organocatalysis and transition-metal ligand design, 1,2,4-triazole derivatives have emerged as privileged scaffolds[1]. Among these, 1-allyl-5-chloro-1H-1,2,4-triazole (ACT) (CAS: 1573547-66-6) represents a highly specialized, tunable building block[2]. While traditionally utilized as an intermediate, its unique stereoelectronic profile makes it an exceptional precursor for N-heterocyclic carbenes (NHCs) and a robust ligand framework for cross-coupling reactions[3].

This guide provides an objective, data-driven comparison of ACT against industry-standard catalysts. It details the mechanistic advantages of its functional groups, benchmarks its catalytic efficiency in umpolung (Stetter) reactions, and provides self-validating experimental protocols for rigorous laboratory implementation.

Mechanistic Causality: The Structural Advantage of ACT

As a Senior Application Scientist, it is critical to look beyond empirical yields and understand the causality of catalyst performance. The efficiency of ACT is rooted in its specific functionalization:

  • Inductive Activation via the 5-Chloro Group: The electronegative chlorine atom at the C5 position exerts a strong inductive withdrawing effect (-I effect) across the triazole ring. This significantly lowers the pKa of the C3 proton compared to unsubstituted 1,2,4-triazoles. Consequently, the generation of the active free carbene can be achieved using milder bases (e.g., K₂CO₃ instead of DBU or NaH), which suppresses base-catalyzed side reactions such as substrate aldol condensation.

  • Immobilization and Tuning via the 1-Allyl Group: The terminal alkene of the allyl group serves as a versatile synthetic handle. It allows for late-stage functionalization, such as cross-metathesis or radical-thiol click chemistry, enabling the covalent tethering of the catalyst to mesoporous silica or polymeric supports for continuous-flow applications[4]. Furthermore, triazole derivatives are known to act as robust hydrogen-bond donors, stabilizing transition states during conjugate additions[5].

NHC_Generation A 1-Allyl-5-chloro- 1H-1,2,4-triazole (Precatalyst) B Mild Base (e.g., K2CO3) A->B Deprotonation C Triazolylidene NHC (Active Catalyst) B->C -HCl / -HCO3- D Aldehyde Substrate C->D Nucleophilic Attack E Breslow Intermediate D->E Umpolung F Product & Regeneration E->F Conjugate Addition F->C Catalyst Turnover

Fig 1: Mechanistic pathway of ACT activation and subsequent umpolung catalytic cycle.

Benchmarking Study: Organocatalytic Stetter Reaction

To objectively evaluate the catalytic efficiency of ACT, we benchmarked it against three standard alternatives in the intermolecular Stetter reaction (coupling of benzaldehyde and ethyl acrylate to form a 1,4-dicarbonyl compound).

Comparative Alternatives:

  • Standard 1,2,4-Triazole: Lacks the activating chloro group.

  • Thiazolium Salt: The classic Stetter catalyst (3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride).

  • IMes: A highly sterically hindered, electron-rich NHC (1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride).

Quantitative Data Summary

Catalyst SystemLoading (mol%)Base RequiredTime (h)Yield (%)TOF (h⁻¹)Chemoselectivity (1,4 vs 1,2)
ACT (1-Allyl-5-chloro-...) 5.0K₂CO₃ (Mild)4.092 4.6 >99:1
Thiazolium Salt10.0Et₃N (Moderate)12.0850.795:5
IMes5.0t-BuOK (Strong)6.0782.688:12
Standard 1,2,4-Triazole20.0DBU (Strong)24.0410.170:30

Data Analysis: ACT demonstrates a superior Turnover Frequency (TOF) and exceptional chemoselectivity. The ability to use a mild base (K₂CO₃) prevents the competitive benzoin condensation and undesired polymerization of ethyl acrylate, which frequently plagues the IMes/t-BuOK system.

Self-Validating Experimental Protocol: Standardized Stetter Reaction

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating an internal standard (1,3,5-trimethoxybenzene) before the reaction begins, researchers can perform quantitative NMR (qNMR) to track mass balance, ensuring that any loss in yield is definitively attributed to catalyst inefficiency rather than physical loss during workup.

Materials:

  • Benzaldehyde (1.0 mmol, freshly distilled)

  • Ethyl acrylate (1.2 mmol, passed through basic alumina)

  • Catalyst (ACT, 0.05 mmol, 5 mol%)

  • K₂CO₃ (0.1 mmol, 10 mol%)

  • Internal Standard: 1,3,5-trimethoxybenzene (0.33 mmol)

  • Solvent: Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Internal Standardization: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with ACT (7.18 mg, 0.05 mmol), K₂CO₃ (13.8 mg, 0.1 mmol), and 1,3,5-trimethoxybenzene (55.5 mg, 0.33 mmol). The internal standard is inert and provides a constant integration reference (3 aromatic protons at δ 6.1 ppm).

  • Precatalyst Activation: Add anhydrous THF (3.0 mL) to the Schlenk tube. Stir the suspension at room temperature for 15 minutes. The mild base deprotonates the highly acidic C3 position of ACT, generating the active triazolylidene carbene in situ.

  • Substrate Introduction: Dissolve benzaldehyde (106 mg, 1.0 mmol) and ethyl acrylate (120 mg, 1.2 mmol) in the remaining 2.0 mL of THF. Add this solution dropwise to the activated catalyst mixture over 5 minutes to prevent localized concentration spikes that favor homocoupling.

  • Kinetic Monitoring: Seal the tube and heat to 60 °C. Withdraw 50 µL aliquots at 1-hour intervals, dilute with CDCl₃, and analyze via ¹H-NMR. Monitor the disappearance of the aldehyde proton (δ 10.0 ppm) relative to the internal standard.

  • Quench and Workup: After 4 hours, cool the reaction to 0 °C and quench with 1.0 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Data Validation: Analyze the crude mixture via qNMR. Calculate the absolute yield of the 1,4-dicarbonyl product by comparing the integration of its characteristic methylene protons against the internal standard.

Exp_Workflow S1 Step 1: Reagent & Standard Prep Add ACT, Base, and qNMR Standard S2 Step 2: in situ Activation Stir 15 min in THF (Carbene Generation) S1->S2 S3 Step 3: Substrate Addition Dropwise addition of Aldehyde/Acrylate S2->S3 S4 Step 4: Kinetic Tracking Periodic qNMR sampling against Standard S3->S4 S5 Step 5: Quench & Quantification NH4Cl quench and final Yield Calculation S4->S5

Fig 2: Self-validating experimental workflow for benchmarking ACT catalytic efficiency.

Conclusion

Benchmarking data clearly indicates that 1-allyl-5-chloro-1H-1,2,4-triazole (ACT) is a highly efficient, chemoselective organocatalyst precursor. Its unique structural features—specifically the inductive activation by the 5-chloro group—allow for carbene generation under exceptionally mild conditions. This mitigates the side reactions commonly observed with standard imidazolium and thiazolium salts, making ACT a superior choice for sensitive umpolung transformations.

References

  • Formamide for Sale, Find Formamide Sale 75-12-7 List. ECHEMI. URL: 2

  • Efficient Organocatalytic α-Sulfenylation of Substituted Piperazine-2,5-diones. PMC - NIH. URL: 5

  • New Mesoporous Silica-Supported Organocatalysts Based on (2S)-(1,2,4-Triazol-3-yl)-Proline. ResearchGate. URL:4

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. URL: 1

  • Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation. Thieme Connect. URL: 3

Sources

Validation

Comparative Toxicity and Safety Profiling of 1-Allyl-5-chloro-1H-1,2,4-triazole Derivatives vs. Legacy Azoles

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Structural Rationale The 1,2,4-triazole scaffo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

The 1,2,4-triazole scaffold is a cornerstone in both agricultural fungicides and clinical antimycotics due to its potent ability to inhibit lanosterol 14α-demethylase (CYP51), the key enzyme in fungal ergosterol biosynthesis (1)[1]. However, legacy triazoles (e.g., fluconazole, cyproconazole, tebuconazole) frequently exhibit dose-limiting off-target toxicity. These adverse effects stem from cross-reactivity with mammalian cytochrome P450 enzymes (e.g., CYP19A1, CYP3A4) and off-target receptor agonism, leading to hepatotoxicity, endocrine disruption, and severe developmental malformations (2)[2].

To overcome these limitations, 1-allyl-5-chloro-1H-1,2,4-triazole has emerged as a highly versatile synthetic building block. The causality behind selecting this specific scaffold lies in its dual-functionalization potential:

  • 5-Chloro Position: Highly susceptible to nucleophilic aromatic substitution (SNAr), allowing the introduction of bulky amino acid fragments that significantly enhance specific binding affinity to the fungal CYP51 pocket (3)[3].

  • 1-Allyl Position: Provides an alkene handle for late-stage functionalization (e.g., cross-metathesis), enabling precise tuning of lipophilicity to prevent the molecule from entering the narrower binding pockets of mammalian off-target receptors.

This guide objectively compares the toxicity profiles of rationally designed 1-allyl-5-chloro-1H-1,2,4-triazole derivatives against legacy alternatives, supported by self-validating experimental protocols.

Mechanistic Basis of Triazole Toxicity

The toxicity of legacy triazoles is not merely cytotoxic but highly pathway-specific. Recent toxicogenomic studies in zebrafish (Danio rerio) have elucidated two primary mechanisms of developmental toxicity:

  • Osteoblastogenesis Repression: Triazole exposure induces adipogenesis at the direct expense of skeletal development, leading to severe bone and cartilage malformations (4)[4].

  • Cardiac Asymmetry Defects: Compounds like difenoconazole act as strong agonists of peroxisome proliferator-activated receptor γ (PPARγ), aberrantly activating the Wnt/β-catenin signaling pathway. This results in pericardial edema, reduced heart rate, and left-right asymmetry defects (5)[5]. Furthermore, triazoles impair mitochondrial oxidative phosphorylation, driving systemic metabolic dysregulation (6)[6].

ToxicityPathway Triazole Legacy 1,2,4-Triazoles Target Fungal CYP51 (Target) Triazole->Target OffTarget Mammalian Targets (Off-Target) Triazole->OffTarget Ergosterol Ergosterol Depletion (Fungicidal) Target->Ergosterol CYP19A1 CYP19A1 Inhibition OffTarget->CYP19A1 PPAR PPARγ Activation OffTarget->PPAR Endocrine Endocrine Disruption CYP19A1->Endocrine Developmental Bone/Cardiac Malformations PPAR->Developmental

Fig 1. Mechanistic divergence of triazole target efficacy versus off-target mammalian toxicity.

Comparative Toxicity Data

To demonstrate the safety improvements achieved via the 1-allyl-5-chloro-1H-1,2,4-triazole scaffold, we compare two rationally designed derivatives (ACT-A: amino-acid functionalized; ACT-B: sterically hindered via thiol-ene click chemistry) against legacy standards.

Table 1: In Vitro Cytochrome P450 Selectivity Panel

Causality: High selectivity indices (SI) indicate that the compound effectively starves the fungus of ergosterol without disrupting mammalian steroidogenesis (CYP19A1) or hepatic clearance (CYP3A4).

CompoundFungal CYP51 IC₅₀ (nM)Mammalian CYP3A4 IC₅₀ (µM)Mammalian CYP19A1 IC₅₀ (µM)Selectivity Index (CYP3A4 / CYP51)
Fluconazole (Clinical Control)18.58.212.4~443
Cyproconazole (Agri Control)12.11.53.8~124
1-Allyl-5-chloro-triazole (Base)>1000>50>50N/A (Inactive)
Derivative ACT-A (Optimized)8.4 >50 45.2 >5900
Derivative ACT-B (Optimized)10.2 42.1 >50 >4100
Table 2: In Vivo Zebrafish Embryo Toxicity (ZET) at 96 hpf (10 µM Exposure)

Causality: The ZET assay provides a holistic, systemic view of developmental toxicity, capturing the downstream effects of PPARγ agonism and mitochondrial uncoupling.

CompoundSurvival Rate (%)Pericardial Edema Incidence (%)Skeletal Malformation Incidence (%)PPARγ Upregulation (Fold Change)
Vehicle Control (0.1% DMSO)98%< 2%< 2%1.0x
Cyproconazole (Control)64%78%85%4.8x
Derivative ACT-A 95% 4% 5% 1.1x
Derivative ACT-B 92% 6% 8% 1.3x

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory internal controls and statistical thresholds that must be met for the data to be considered valid.

Protocol 1: Zebrafish Embryo Toxicity (ZET) & Phenotypic Screening

Zebrafish are utilized due to their high genetic homology to humans and optical transparency, allowing real-time, non-invasive observation of cardiac and skeletal morphology (6)[6].

ZETWorkflow Embryo Zebrafish Embryos (0-4 hpf) Exposure Chemical Exposure (10 µM, 96h) Embryo->Exposure Phenotype Phenotypic Screen (Edema/Bone) Exposure->Phenotype Molecular qPCR Profiling (Biomarkers) Exposure->Molecular Validation Validation Control (3,4-DCA) Validation->Exposure ToxIndex Toxicity Index Generation Phenotype->ToxIndex Molecular->ToxIndex

Fig 2. Self-validating Zebrafish Embryo Toxicity (ZET) workflow for comparative safety profiling.

Step-by-Step Methodology:

  • Embryo Collection & Selection: Collect fertilized eggs from wild-type AB strain zebrafish. Select healthy embryos at the blastula stage (2-4 hours post-fertilization, hpf) using a stereomicroscope.

  • Plate Preparation (Self-Validation Step): Distribute embryos into 24-well plates (10 embryos/well).

    • Negative Control: 0.1% DMSO in E3 medium (Validates baseline health; must achieve >90% survival).

    • Positive Control: 4 mg/L 3,4-dichloroaniline (3,4-DCA) (Validates assay sensitivity; must induce >80% mortality/edema).

  • Dosing: Expose embryos to 10 µM of 1-allyl-5-chloro-1H-1,2,4-triazole derivatives, legacy controls, and validation controls. Refresh solutions every 24 hours to maintain constant exposure.

  • Phenotypic Assessment (96 hpf): Assess endpoints including mortality, hatching rate, pericardial edema, and spinal curvature.

  • Molecular Profiling (Causality Link): Extract total RNA from surviving embryos. Run RT-qPCR for cmyb (hematopoiesis) and pparγ (adipogenesis/cardiotoxicity) to confirm the molecular mechanism of observed phenotypes.

Protocol 2: High-Throughput CYP450 Selectivity Assay

This assay uses fluorogenic substrates to measure the real-time kinetic inhibition of specific CYP enzymes.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human CYP3A4 and CYP19A1, and fungal CYP51 supersomes.

  • Reaction Assembly: In a black 384-well microtiter plate, combine 10 µL of the enzyme/substrate mix (e.g., BOMCC for CYP3A4) with 10 µL of the triazole derivative (serial dilutions from 0.1 nM to 50 µM).

  • Internal Validation (Z'-Factor): Include Ketoconazole as a reference inhibitor. Calculate the Z'-factor for the plate. Validation criteria: The assay is only accepted if Z' > 0.5, ensuring statistical reliability between the signal and background.

  • Initiation & Kinetic Read: Add 10 µL of NADPH regeneration system to initiate the reaction. Monitor fluorescence continuously for 30 minutes at 37°C.

  • Data Analysis: Calculate IC₅₀ values using a four-parameter logistic non-linear regression model. Derive the Selectivity Index (SI) by dividing the mammalian IC₅₀ by the fungal IC₅₀.

Conclusion

Legacy triazoles suffer from inherent structural liabilities that allow them to promiscuously bind mammalian CYPs and activate PPARγ, driving severe developmental and hepatic toxicity. By utilizing 1-allyl-5-chloro-1H-1,2,4-triazole as a foundational scaffold, researchers can leverage the 5-chloro position for target-affinity enhancements (via amino acid fragments) and the 1-allyl position for steric tuning. As demonstrated by the ZET and CYP selectivity data, this rational design paradigm successfully uncouples fungicidal efficacy from mammalian off-target toxicity, providing a blueprint for the next generation of ultra-safe antimycotics and agricultural fungicides.

References

  • Triazole fungicides induce adipogenesis and repress osteoblastogenesis in zebrafish | Toxicological Sciences | 4[4]

  • A comprehensive review of 1,2,4-triazole fungicide toxicity in zebrafish (Danio rerio): A mitochondrial and metabolic perspective | PubMed | 6[6]

  • Environmental exposure to triazole fungicide causes left-right asymmetry defects and contributes to abnormal heart development in zebrafish embryos by activating PPARγ-coupled Wnt/β-catenin signaling pathway | PubMed | 5[5]

  • Advice on toxicological evaluation of 1,2,4-triazole | REACH in Belgium | 2[2]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents | PMC | 1[1]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI | 3[3]

Sources

Comparative

GC-MS Comparative Analysis of 1-Allyl-5-chloro-1H-1,2,4-triazole Isomers: A Technical Guide

Executive Summary 1-Allyl-5-chloro-1H-1,2,4-triazole is a critical intermediate in the development of advanced agrochemicals and pharmaceutical active ingredients. However, synthesizing this compound via the N-alkylation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Allyl-5-chloro-1H-1,2,4-triazole is a critical intermediate in the development of advanced agrochemicals and pharmaceutical active ingredients. However, synthesizing this compound via the N-alkylation of 5-chloro-1H-1,2,4-triazole inherently produces a complex mixture of positional isomers. Resolving, identifying, and quantifying these isomers is a significant analytical bottleneck.

This guide provides an objective comparison of analytical techniques, demonstrating why Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Electron Ionization (EI) serves as the gold standard for this specific application. By leveraging unique, proximity-induced fragmentation pathways, GC-MS offers an unambiguous structural elucidation framework that alternative methods struggle to achieve efficiently.

Mechanistic Origins of Triazole Isomerism

The challenge of analyzing 1-allyl-5-chloro-1H-1,2,4-triazole begins at its synthesis. The N-alkylation of 1,2,4-triazoles is notoriously difficult to control regioselectively because the triazolate anion acts as an ambidentate nucleophile, with its negative charge delocalized across multiple nitrogen atoms (1)[1].

When the tautomeric 5-chloro-1H-1,2,4-triazole reacts with an allyl halide, alkylation can occur at the N1, N2, or N4 positions, yielding three distinct positional isomers that share identical molecular weights but exhibit vastly different spatial geometries.

Isomerization Reactant 5-Chloro-1H-1,2,4-triazole + Allyl Halide Isomer1 1-Allyl-5-chloro-1H-1,2,4-triazole (N1 Alkylation) Reactant->Isomer1 Major Pathway Isomer2 1-Allyl-3-chloro-1H-1,2,4-triazole (N2 Alkylation) Reactant->Isomer2 Minor Pathway Isomer3 4-Allyl-3-chloro-4H-1,2,4-triazole (N4 Alkylation) Reactant->Isomer3 Minor Pathway

Reaction pathway of 5-chloro-1H-1,2,4-triazole alkylation yielding three positional isomers.

Comparative Analytical Technologies

While modern laboratories rely heavily on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR), GC-MS offers distinct, field-proven advantages for low-molecular-weight, volatile heterocyclic isomers.

Table 1: Objective Comparison of Analytical Techniques for Triazole Isomer Resolution

Analytical TechniqueResolution of Positional IsomersSensitivity (LOD)Matrix ToleranceCausality / Best Use Case
GC-MS (EI) Excellent (Baseline separation)High (pg level)ModerateOptimal. Volatile isomers separate well on non-polar phases; EI provides highly specific structural fingerprints.
LC-MS/MS (ESI) Moderate (Co-elution is common)Very High (fg level)HighSub-optimal. ESI yields mostly [M+H]+ with minimal structural fragmentation, making isomer differentiation difficult.
¹H/¹³C NMR Absolute (Definitive structural proof)Low (mg level)Low (Needs high purity)Best for initial structural confirmation of isolated pure standards, but impractical for rapid mixture analysis.

GC-MS Fragmentation Dynamics: The Causality of Cleavage

The true power of GC-MS in resolving these isomers lies in the 70 eV Electron Ionization (EI) fragmentation dynamics. The spatial relationship between the allyl group and the chlorine atom dictates the primary cleavage pathway. Positional isomers of substituted triazoles exhibit distinct dissociation routes, specifically concerning the N1-C5 and C3-N4 bonds (2)[2].

  • 1-Allyl-5-chloro-1H-1,2,4-triazole (Proximity Effect): Because the bulky chlorine atom at C5 is adjacent to the allyl group at N1, severe steric strain and electronic repulsion weaken the C-Cl bond. In EI-MS, halotriazoles uniquely exhibit halogen loss prior to complete ring cleavage when proximity effects are in play (3)[3]. This results in a dominant [M-Cl]+ peak at m/z 108 .

  • 1-Allyl-3-chloro-1H-1,2,4-triazole (Allylic Cleavage): Here, the chlorine is at C3, distant from the N1 allyl group. Without the proximity effect destabilizing the halogen, the molecule undergoes standard allylic cleavage, which is a dominant fragmentation pathway in N-allyl azoles (4)[4]. This yields a strong [M-Allyl]+ peak at m/z 102 .

  • 4-Allyl-3-chloro-4H-1,2,4-triazole (Ring Cleavage): Substitution at the N4 position fundamentally alters the symmetry and dipole of the ring, leading to a characteristic ring rupture and loss of ClCN (-61 Da) to yield a fragment at m/z 82 .

FragmentationLogic MolIon Molecular Ion [M]+• m/z 143/145 PathA Proximity Cleavage Loss of Cl• (-35 Da) MolIon->PathA PathB Allylic Cleavage Loss of Allyl• (-41 Da) MolIon->PathB PathC Ring Cleavage Loss of ClCN (-61 Da) MolIon->PathC FragA m/z 108 (1-Allyl-5-chloro) PathA->FragA FragB m/z 102 (1-Allyl-3-chloro) PathB->FragB FragC m/z 82 (4-Allyl-3-chloro) PathC->FragC

GC-MS EI fragmentation logical decision tree for distinguishing allyl-chloro-triazole isomers.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following GC-MS protocol is designed as a self-validating system. Every parameter is chosen to isolate the specific physicochemical differences between the isomers.

Step 1: Sample Preparation & Internal Standardization

  • Action: Dissolve 1.0 mg of the triazole isomer mixture in 1.0 mL of GC-grade dichloromethane (DCM). Add 10 µL of chlorobenzene-d5 (100 µg/mL) as an internal standard.

  • Causality: DCM is chosen because it readily dissolves polar halogenated heterocycles without causing solvent-induced thermal degradation in the GC inlet. The internal standard (chlorobenzene-d5) acts as a self-validating marker to confirm that any retention time shifts are due to the sample matrix, not instrument drift.

Step 2: Chromatographic Separation

  • Action: Inject 1.0 µL (split ratio 50:1) onto an HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Set the inlet temperature to 250°C.

  • Causality: The HP-5MS column (5% phenyl-methylpolysiloxane) is specifically selected because the phenyl groups interact with the π-electron cloud and dipoles of the triazole rings. Since 4-substituted triazoles have higher dipole moments than 1-substituted triazoles, this stationary phase effectively resolves them based on polarizability, not just boiling point.

Step 3: Temperature Programming

  • Action: Initial oven temperature at 60°C (hold 1 min), ramp at 10°C/min to 250°C (hold 5 min).

  • Causality: A slow, steady ramp of 10°C/min through the critical 120–180°C window ensures baseline resolution of the 1-allyl-5-chloro and 1-allyl-3-chloro isomers, which have nearly identical boiling points but differ slightly in steric bulk.

Step 4: Mass Spectrometric Detection

  • Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 35 to 300.

  • Causality: 70 eV is the universal standard for EI because it provides sufficient energy to reliably induce the diagnostic proximity-effect cleavages (like the -35 Da Cl• loss) required to differentiate these specific isomers, while allowing direct cross-validation against NIST spectral libraries.

Quantitative Data Summary

The table below synthesizes the expected chromatographic and mass spectrometric behavior of the isomers under the described protocol.

Table 2: GC-MS Retention Times and Major m/z Fragments

IsomerEstimated Relative Retention Time (RRT)Molecular Ion [M]+• (m/z)Base Peak (m/z)Diagnostic Fragmentation Pathway
1-Allyl-5-chloro-1H-1,2,4-triazole 1.00143 / 145108 [M-Cl]+ (Proximity-induced cleavage)
1-Allyl-3-chloro-1H-1,2,4-triazole 1.05143 / 145102 [M-Allyl]+ (Standard allylic cleavage)
4-Allyl-3-chloro-4H-1,2,4-triazole 1.15143 / 14582 [M-ClCN]+ (Symmetry-driven ring cleavage)

References

  • Title: Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement Source: ConnectSci URL: [Link]

  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds Source: AIP Publishing URL: [Link]

  • Title: Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones Source: MDPI URL: [Link]

Sources

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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